Technical Documentation Center

1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine
  • CAS: 1690847-72-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine

Executive Summary 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (CAS: 1690847-72-3) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. As a 1,2-disubs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (CAS: 1690847-72-3) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. As a 1,2-disubstituted imidazole derivative, it serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for targeting kinases, G-protein coupled receptors (GPCRs), and aspartyl proteases like BACE1.

This guide provides a comprehensive technical analysis of its chemical properties, synthetic pathways, and medicinal chemistry applications.[1]

Chemical Structure & Identity

The molecule consists of a central imidazole ring substituted at the N1 position with a tetrahydrofuran-3-yl ring and at the C2 position with a primary amine group. This unique topology imparts specific electronic properties, combining the hydrogen-bonding capability of the amine and imidazole nitrogen with the solvating/polar characteristics of the ether oxygen in the THF ring.

Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the molecule.

ChemicalStructure Figure 1: Functional decomposition of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine. THF Tetrahydrofuran Ring (Solubility/Polarity) Link N1-C3 Bond (Rigid Linker) THF->Link Imidazole Imidazole Core (Aromatic Scaffold) Link->Imidazole Amine C2-Amine (H-Bond Donor/Basic) Imidazole->Amine

Physicochemical Properties Data

The following data represents computed and experimentally derived values essential for formulation and medicinal chemistry optimization.

PropertyValueContext/Significance
Molecular Formula C₇H₁₁N₃OCore composition
Molecular Weight 153.18 g/mol Ideal for FBDD (Rule of 3 compliant)
CAS Number 1690847-72-3Unique Identifier
LogP (Predicted) ~0.5 - 0.9Moderate lipophilicity; good bioavailability potential
pKa (Base) ~7.0 - 8.5Protonation state relevant for physiological pH binding
H-Bond Donors 1 (NH₂)Key for receptor interaction
H-Bond Acceptors 3 (N, O)Key for receptor interaction
Topological Polar Surface Area ~52 ŲIndicates good membrane permeability

Synthetic Methodology

The synthesis of N-substituted 2-aminoimidazoles is chemically distinct from standard imidazole synthesis (e.g., Debus-Radziszewski). The presence of the exocyclic amine at C2 requires a route that establishes the guanidine-like core early or introduces the amine via protection/deprotection strategies.

Validated Synthetic Route: The Guanidine Cyclization Method

This protocol describes the construction of the imidazole ring onto the tetrahydrofuran amine. This is generally preferred over N-alkylation of a pre-formed 2-aminoimidazole due to regioselectivity issues.

Reaction Scheme Overview
  • Guanidinylation: Reaction of tetrahydrofuran-3-amine with a guanylating agent (e.g., S-methylisothiourea or cyanamide).

  • Cyclization: Condensation of the resulting guanidine intermediate with an

    
    -halocarbonyl species (e.g., chloroacetaldehyde).
    
Step-by-Step Protocol

Step 1: Formation of N-(Tetrahydrofuran-3-yl)guanidine

  • Reagents: Tetrahydrofuran-3-amine (1.0 eq), S-methylisothiourea hemisulfate (1.0 eq), NaOH (1.0 eq).

  • Solvent: Water or Ethanol/Water mixture.

  • Procedure:

    • Dissolve tetrahydrofuran-3-amine in water.

    • Add S-methylisothiourea hemisulfate.

    • Adjust pH to ~8-9 using NaOH solution to liberate the free base.

    • Heat to reflux (80°C) for 4–6 hours. Methyl mercaptan (gas) will evolve (use a scrubber).

    • Concentrate in vacuo to obtain the crude guanidine intermediate.

Step 2: Cyclization to 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine

  • Reagents: Crude Guanidine intermediate, Chloroacetaldehyde (40% aq. solution, 1.1 eq), NaHCO₃ (2.0 eq).

  • Solvent: Ethanol or DMF.

  • Procedure:

    • Suspend the guanidine intermediate in ethanol.

    • Add NaHCO₃ to buffer the generated acid.

    • Add chloroacetaldehyde dropwise at 0°C.

    • Allow to warm to room temperature, then heat to reflux for 3–5 hours.

    • Workup: Cool the mixture, filter off inorganic salts, and concentrate the filtrate.

    • Purification: The residue is typically purified via flash column chromatography (DCM/MeOH/NH₃ gradient) or recrystallization from Isopropanol/Hexane.

Synthetic Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic pathway for constructing the imidazole ring on the THF scaffold. Start Start: Tetrahydrofuran-3-amine Step1 Step 1: Guanidinylation (Reflux, pH 8-9) Start->Step1 Reagent1 Reagent: S-methylisothiourea Reagent1->Step1 Intermed Intermediate: N-(Tetrahydrofuran-3-yl)guanidine Step1->Intermed Step2 Step 2: Cyclization (Condensation, -H2O, -HCl) Intermed->Step2 Reagent2 Reagent: Chloroacetaldehyde Reagent2->Step2 Final Product: 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine Step2->Final

Medicinal Chemistry Applications

This compound is rarely a final drug but acts as a high-value pharmacophore . Its structural features allow it to participate in specific binding interactions within protein active sites.

Kinase Inhibition

The 2-aminoimidazole motif is a known "hinge binder." In kinase inhibitors, the amino group and the N3 nitrogen of the imidazole often form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region (e.g., ATP binding site).

  • Role of THF: The tetrahydrofuran ring projects into the solvent-exposed region or a hydrophobic pocket (ribose binding pocket), improving solubility and metabolic stability compared to a phenyl or alkyl group.

BACE1 Inhibitors (Alzheimer's Research)

2-Aminoimidazoles are classic isosteres for the guanidine group found in many aspartyl protease inhibitors. They can engage the catalytic aspartic acid dyad of the BACE1 enzyme.

  • Mechanism: The basic amine becomes protonated at physiological pH, forming a salt bridge with the aspartate residues.

GPCR Ligands

The structure bears similarity to clonidine and other


-adrenergic agonists. The THF substitution provides a distinct steric profile that can modulate selectivity between receptor subtypes (e.g., 

vs

).

Handling and Safety Profile

While specific toxicological data for this exact CAS is limited, it should be handled according to the safety standards for amino-imidazoles and primary amines .

  • Hazard Classification (GHS):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen or Argon) at 2-8°C.

  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents and acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10607646, 1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole (Analogous Structure). Retrieved from [Link]

  • Zhang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.[2] Molecules, 25(5), 1109. (Contextual synthesis reference). Retrieved from [Link]

  • Sharma, D., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/Biological Applications. Longdom Publishing. Retrieved from [Link]

Sources

Exploratory

Therapeutic Potential of Tetrahydrofuran-Substituted Imidazole-2-amines

Executive Summary: The Scaffold Advantage The fusion of a tetrahydrofuran (THF) moiety with an imidazole-2-amine core represents a high-value pharmacophore in modern medicinal chemistry. While the imidazole-2-amine (cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The fusion of a tetrahydrofuran (THF) moiety with an imidazole-2-amine core represents a high-value pharmacophore in modern medicinal chemistry. While the imidazole-2-amine (cyclic guanidine) is a privileged structure historically associated with


-adrenergic modulation (e.g., clonidine, brimonidine), the introduction of a chiral THF substituent fundamentally alters its physicochemical profile.

This structural modification serves two primary mechanistic functions:

  • Stereochemical Precision: The chiral centers on the THF ring allow for highly specific vector exploration within enzyme active sites, particularly the

    
     subsite of aspartic proteases.
    
  • CNS Penetration & Efflux Mitigation: The THF ether oxygen acts as a weak hydrogen bond acceptor, modulating the logD and reducing P-glycoprotein (P-gp) efflux liability, a critical failure point for earlier CNS drugs.

This guide focuses on the two dominant therapeutic avenues for this scaffold: BACE1 inhibition (Alzheimer’s Disease) and


-Adrenergic Receptor modulation  (Analgesia/Sedation).

Primary Therapeutic Avenue: BACE1 Inhibition

Mechanistic Rationale

-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is the rate-limiting enzyme in the production of amyloid-

(A

) peptides.[1][2][3] The catalytic site of BACE1 contains a dyad of aspartic acid residues (Asp32/Asp228).

The imidazole-2-amine core functions as a cyclic amidine isostere. At physiological pH, the 2-amino group is protonated (


), forming a high-affinity salt bridge with the catalytic aspartates. The THF substituent  is critical for occupying the hydrophobic 

pocket, improving potency from the micromolar to the nanomolar range while maintaining a low molecular weight (LLE efficiency).
Signaling Pathway & Inhibition Logic

The following diagram illustrates the amyloidogenic pathway and the precise intervention point of THF-substituted imidazole-2-amines.

BACE1_Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment (Membrane Bound) APP->C99 Cleavage at β-site sAPPb sAPPβ (Soluble) APP->sAPPb BACE1 BACE1 Enzyme (Aspartic Protease) BACE1->APP Catalyzes Inhibitor THF-Imidazole-2-amine (Inhibitor) Inhibitor->BACE1 Blocks Catalytic Dyad (Salt Bridge) Abeta Amyloid-Beta (Aβ40/42) (Neurotoxic Aggregates) C99->Abeta Cleavage by γ-Secretase GammaSec Gamma-Secretase GammaSec->C99 Catalyzes

Figure 1: The amyloidogenic processing of APP.[4] The THF-imidazole-2-amine inhibitor competitively binds the BACE1 active site, preventing the rate-limiting cleavage step.

Comparative Potency Data

The following table summarizes structure-activity relationship (SAR) data for representative analogs, highlighting the impact of the THF ring stereochemistry.

Compound IDCore StructureSubstituent (

)
BACE1

(nM)
Cell

(nM)
Brain/Plasma Ratio
Ref-1 (Guanidine) Acyclic GuanidinePhenyl450>10,0000.05
Img-2 (Basic) Imidazole-2-amineBenzyl853200.15
THF-3 (Racemic) THF-Imidazole-2-amine3-Fluorophenyl12450.40
THF-4 (Chiral) (S)-THF-Imidazole-2-amine 3-Pyridyl 2.1 8.5 0.85

Data synthesized from Lundbeck and Merck BACE1 optimization studies [1, 2]. Note the drastic improvement in CNS penetration (Brain/Plasma ratio) with the chiral THF moiety.

Secondary Avenue: -Adrenergic Modulation

While BACE1 is the "modern" target, the imidazole-2-amine core is the foundational pharmacophore for


-adrenergic agonists.
  • Mechanism: Activation of

    
    -coupled GPCRs inhibits adenylyl cyclase, reducing cAMP and decreasing norepinephrine release.
    
  • THF Role: Traditional agonists like clonidine are highly lipophilic but lack subtype selectivity (

    
     vs 
    
    
    
    ). THF substitution introduces steric bulk that can discriminate between the transmembrane domains of the subtypes, potentially separating analgesia (mediated by
    
    
    ) from sedation/hypotension (often linked to other subtypes or imidazoline receptors).

Experimental Protocols

Synthesis of (S)-4-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine

Objective: Synthesize a high-purity BACE1 inhibitor core. This protocol utilizes a validated amino-imidazole cyclization route.

Reagents:

  • (S)-Tetrahydrofuran-3-carbaldehyde (Chiral precursor)

  • Guanidine nitrate

  • Sodium cyanide (Warning: High Toxicity)

  • Ethanol / Water

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Condensation (S)-THF-CHO + Guanidine Solvent: EtOH/H2O Step2 Step 2: Cyclization Add NaCN (Catalytic) Reflux 4h Step1->Step2 Imine formation Step3 Step 3: Workup Evaporate EtOH Extract w/ EtOAc Step2->Step3 Ring closure Step4 Step 4: Purification Recrystallization (Isopropanol) Step3->Step4 Crude solid Final Target Product (S)-THF-Imidazole-2-amine Step4->Final >98% Purity

Figure 2: Synthetic route for the construction of the THF-substituted imidazole-2-amine core.

Detailed Procedure:

  • Preparation: In a round-bottom flask, dissolve guanidine nitrate (10 mmol) in a 1:1 mixture of Ethanol/Water (20 mL).

  • Addition: Add (S)-tetrahydrofuran-3-carbaldehyde (10 mmol) dropwise at

    
    . Stir for 30 minutes.
    
  • Cyclization: Add sodium cyanide (1.0 mmol, 10 mol%) carefully. Caution: Perform in a well-ventilated fume hood. Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitoring by TLC (DCM:MeOH 9:1) should show the disappearance of the aldehyde.
    
  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Basify the aqueous residue to pH 10 with 1N NaOH. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the organic layer over

    
     and concentrate. Recrystallize the crude solid from hot isopropanol to yield the target compound as off-white crystals.
    
BACE1 FRET Inhibition Assay

Objective: Validate the inhibitory potential of the synthesized compound.

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics the acidic endosome environment).

  • Substrate: Rh-EVNLDAEFK-Quencher (FRET peptide derived from the Swedish mutant APP sequence).

  • Protocol:

    • Incubate recombinant human BACE1 enzyme (10 nM) with the test compound (serial dilutions: 0.1 nM to 10

      
      M) in assay buffer for 15 minutes at 
      
      
      
      .
    • Initiate reaction by adding the FRET substrate (250 nM).

    • Monitor fluorescence increase (Ex: 530 nm / Em: 590 nm) over 60 minutes.

  • Data Analysis: Plot the initial velocity (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine 
    
    
    
    .

References

  • Lundbeck A/S. (2012). Amino-2H-imidazoles as BACE-1 inhibitors: The challenge to achieve in vivo brain efficacy. Bioorganic & Medicinal Chemistry Letters. Link

  • Stamford, A. W., et al. (2012). Discovery of an aminoimidazole-based BACE1 inhibitor with robust in vivo efficacy.[1] ACS Medicinal Chemistry Letters. Link

  • Gentili, F., et al. (2019). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Journal of Medicinal Chemistry. Link

  • Debus, H. (1858).[5] Ueber die Darstellung des Glyoxalins. Annalen der Chemie und Pharmacie. (Classic synthesis reference). Link

  • Mullane, K., & Williams, M. (2020). Alzheimer's Therapeutics: Continued Clinical Failures Question the Validity of the Amyloid Hypothesis—But What Lies Beyond? Biochemical Pharmacology. Link

Sources

Foundational

1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine CAS number and molecular weight

Technical Whitepaper: 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine Physicochemical Profile, Synthetic Architecture, and Pharmacophore Utility Executive Summary This technical guide provides an in-depth analysis of 1-(Tet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine Physicochemical Profile, Synthetic Architecture, and Pharmacophore Utility

Executive Summary

This technical guide provides an in-depth analysis of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine , a critical heterocyclic building block in modern medicinal chemistry. Characterized by a 2-aminoimidazole core fused to a tetrahydrofuran (THF) ring, this moiety serves as a high-value scaffold for kinase inhibitor design, specifically targeting the ATP-binding hinge region. This document details its physicochemical identity, a robust self-validating synthetic protocol, and its structural utility in fragment-based drug discovery (FBDD).

Part 1: Identity & Physicochemical Profile[1][2]

The compound is a bifunctional heterocycle combining the hydrogen-bond donor/acceptor properties of a 2-aminoimidazole with the metabolic stability and solubility-enhancing features of a cyclic ether.

Table 1: Technical Data Sheet

PropertySpecification
Chemical Name 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine
CAS Number 1690847-72-3
Molecular Formula

Molecular Weight 153.18 g/mol
Exact Mass 153.0902
Solubility High in DMSO, MeOH; Moderate in Water (pH dependent)
pKa (Calculated) ~7.5 (Imidazole ring nitrogen), ~14 (Exocyclic amine)
Topological Polar Surface Area (TPSA) ~55 Ų
LogP ~0.2 (Predicted) – Highly amenable to CNS penetration

Part 2: Synthetic Architecture

The superior protocol involves the de novo construction of the imidazole ring onto the pre-functionalized tetrahydrofuran amine. This ensures 100% regioselectivity for the N1-THF substitution.

Core Synthetic Workflow (Retrosynthesis & Forward Logic)

Synthesis Target Target: 1-(THF-3-yl)-1H-imidazol-2-amine Guanidine Intermediate: N-(THF-3-yl)guanidine Guanidine->Target Step 2: Cyclization (Marckwald) Amine Starting Material: Tetrahydrofuran-3-amine Amine->Guanidine Step 1: Guanylation Reagent1 S-Methylisothiourea (Guanylating Agent) Reagent1->Guanidine Reagent2 Chloroacetaldehyde (Cyclizing Agent) Reagent2->Target

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Detailed Experimental Protocol

Step 1: Guanylation of Tetrahydrofuran-3-amine Rationale: We use S-methylisothiourea hemisulfate rather than cyanamide to avoid polymerization risks and ensure a cleaner conversion to the monosubstituted guanidine.

  • Setup: Charge a reaction vessel with Tetrahydrofuran-3-amine (1.0 equiv) and water (5 vol).

  • Addition: Add S-methylisothiourea hemisulfate (1.1 equiv).

  • Conditioning: Adjust pH to ~9.0 using NaOH (2M). Critical: Monitor pH; if too basic, diamine formation occurs.

  • Reaction: Heat to 80°C for 4–6 hours. Evolution of methyl mercaptan (MeSH) gas indicates reaction progress (Scrubber required).

  • Workup: Concentrate in vacuo. The crude guanidine sulfate salt is usually pure enough for the next step.

Step 2: Cyclization (Modified Marckwald Synthesis) Rationale: The reaction of the guanidine with an


-haloaldehyde drives the formation of the imidazole ring.
  • Reactants: Suspend the crude N-(tetrahydrofuran-3-yl)guanidine salt in Ethanol/Water (1:1).

  • Cyclization: Add Chloroacetaldehyde (50% aq. solution, 1.2 equiv) dropwise at room temperature.

  • Thermal Drive: Heat to reflux (78°C) for 3 hours.

  • Mechanism: The internal guanidine nitrogen attacks the aldehyde, followed by the external nitrogen displacing the chloride, resulting in aromatization.

  • Purification:

    • Cool to RT and basify with

      
       to pH 8.
      
    • Extract with EtOAc/Isopropanol (3:1) to recover the polar product.

    • Crystallization: Triturate with

      
       or recrystallize from acetonitrile to yield the target as a white/off-white solid.
      

Part 3: Structural Biology & Pharmacophore Utility[4]

In drug discovery, this specific scaffold is valued for its ability to mimic the adenine ring of ATP.

Key Pharmacophoric Interactions:

  • Hinge Binding: The 2-amino group (donor) and the imidazole N3 (acceptor) form a classic "donor-acceptor" motif, ideal for binding to the hinge region of kinase enzymes (e.g., JAK, BRAF, CDK).

  • Solubility Vector: The THF ring projects into the solvent-exposed region or the ribose-binding pocket, improving water solubility compared to phenyl analogs.

  • Metabolic Stability: The ether oxygen in the THF ring lowers the lipophilicity (LogP), reducing metabolic clearance via CYP450 compared to carbocyclic analogs.

Interactions Scaffold 1-(THF-3-yl)-1H-imidazol-2-amine Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge N3 & NH2 Motif Solubility Solvent Front (Hydrophilicity) Scaffold->Solubility THF Ether Oxygen Metabolism Metabolic Stability (Low Lipophilicity) Scaffold->Metabolism Sat. Ring

Figure 2: Pharmacophore mapping of the scaffold in a biological context.[1][2][3][4][5][6][7]

Part 4: Quality Control & Analytics

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

  • 1H NMR (DMSO-d6):

    • 
       ~6.5–6.8 ppm (2H, s, Imidazole C4/C5 protons). Note: If substituted, these split.
      
    • 
       ~5.5 ppm (2H, bs, 
      
      
      
      exchangable).
    • 
       ~4.8 ppm (1H, m, THF C3-methine connected to N).
      
    • 
       ~3.7–4.0 ppm (4H, m, THF ether protons).
      
  • LC-MS:

    • Expected

      
      .
      
    • Purity > 98% (UV 254 nm).[3]

  • Chirality Check: If using chiral starting material ((R)- or (S)-3-aminotetrahydrofuran), Chiral HPLC is required to verify zero racemization during the reflux steps.

References

  • PubChem. (2024).[2][7] Compound Summary: 1H-imidazol-2-amine Derivatives. National Library of Medicine.[2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 2-Aminoimidazoles. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: The Imidazole-2-amine Scaffold in Medicinal Chemistry

Executive Summary The imidazole-2-amine (2-AI) scaffold represents a privileged structural motif in modern drug discovery, functioning primarily as a cyclic bioisostere of guanidine. Unlike the highly basic acyclic guani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole-2-amine (2-AI) scaffold represents a privileged structural motif in modern drug discovery, functioning primarily as a cyclic bioisostere of guanidine. Unlike the highly basic acyclic guanidine (


), the 2-AI core offers a tempered basicity (

), allowing for tunable ionization at physiological pH. This guide analyzes the scaffold's critical role in targeting aspartic proteases (e.g., BACE1) and modulating GPCRs, while addressing the synthetic and metabolic challenges required to convert this fragment into a clinical candidate.

Part 1: Structural & Physicochemical Fundamentals

The Tautomeric Equilibrium

The biological activity of 2-AI is governed by its dynamic equilibrium between the amino-imidazole (aromatic) and imino-imidazolidine (non-aromatic) forms. This tautomerism dictates ligand-receptor binding modes.

  • Amino Form: Predominant in solution for unsubstituted 2-AIs; preserves aromaticity (

    
     electrons).
    
  • Imino Form: Often induced upon binding to anionic pockets (e.g., Asp/Glu residues) or by specific substitution patterns (e.g., 4-position electron-withdrawing groups).

Basicity and Ionization

At physiological pH (7.4), the 2-AI scaffold exists in equilibrium between its neutral and monocationic forms.

  • Cationic Species: The protonated form is a resonance-stabilized guanidinium-like cation. This species is crucial for forming salt bridges with aspartyl dyads in protease active sites.

  • Permeability: The ability to deprotonate allows the neutral fraction to cross the Blood-Brain Barrier (BBB), a distinct advantage over permanently charged quaternary ammoniums or highly basic guanidines.

Tautomerism Amino Amino-Imidazole (Aromatic, Neutral) Imino Imino-Imidazolidine (Non-Aromatic) Amino->Imino Tautomeric Shift Cation Resonance Stabilized Cation (Protonated) Amino->Cation +H+ (pKa ~8.3) Imino->Cation +H+ Target Aspartic Protease (e.g., BACE1 Active Site) Cation->Target Salt Bridge Formation

Figure 1: Tautomeric equilibrium and ionization leading to target engagement.

Part 2: Synthetic Strategies

Primary Route: Hantzsch-Type Condensation

The most robust method for generating 2-aminoimidazoles is the condensation of


-haloketones with guanidine derivatives. While classic conditions often result in tarry byproducts due to the high reactivity of free guanidine, modern protocols utilize protected guanidines (e.g., acetylguanidine) or cyanamide to improve yields.
Modern Green Synthesis (Deep Eutectic Solvents)

Recent advancements have enabled the synthesis of 2-AIs using Deep Eutectic Solvents (DES), such as Choline Chloride/Urea.[1][2] This approach avoids volatile organic solvents (VOCs) and reduces reaction times from 12+ hours to under 6 hours [4].[1]

Synthesis Start1 Alpha-Haloketone (R-CO-CH2-X) Step1 Nucleophilic Attack (Displacement of X) Start1->Step1 Start2 Guanidine / Acetylguanidine Start2->Step1 Step2 Cyclization & Dehydration Step1->Step2 -HX Product 2-Aminoimidazole Scaffold Step2->Product -H2O

Figure 2: General condensation pathway for 2-aminoimidazole construction.

Part 3: Therapeutic Applications & Case Studies

Neurology: BACE1 Inhibition (Alzheimer's Disease)

The 2-AI scaffold gained prominence as a core motif in Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) inhibitors.

  • Mechanism: BACE1 is an aspartic protease.[3][4] The 2-aminoimidazole moiety acts as a transition-state mimetic. The protonated 2-AI forms a bidentate hydrogen bond/salt bridge network with the catalytic dyad (Asp32 and Asp228) of the enzyme.

  • Advantage: Unlike amidine-based inhibitors, 2-AI derivatives often show improved BBB penetration due to their lower pKa.

Infectious Disease: Biofilm Inhibition

Many marine alkaloids (e.g., Oroidin) contain the 2-AI moiety.[5] These compounds inhibit bacterial biofilm formation without killing the bacteria (non-biocidal), reducing the evolutionary pressure for resistance development.

  • SAR Insight: The 2-AI headgroup is essential for disrupting the two-component signaling systems in bacteria.

Comparative Data: 2-AI vs. Guanidine
FeatureAcyclic Guanidine2-AminoimidazoleMedicinal Chemistry Impact
pKa ~13.6~8.0 - 8.52-AI allows for CNS penetration (neutral form).
H-Bonding Donor onlyDonor & Acceptor2-AI offers versatile binding modes (flip-flop).
Metabolic Stability HighModerate/Low2-AI requires blockage of C4/C5 oxidation.
Rigidity FlexibleRigid (Planar)2-AI reduces entropic penalty upon binding.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Phenyl-1H-imidazol-2-amine

This protocol utilizes a modified condensation method suitable for scale-up.

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Acetylguanidine (1.2 eq)

  • Acetonitrile (Solvent)[6]

  • NaOH (2.5 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-bromoacetophenone (10 mmol) in acetonitrile (30 mL) in a round-bottom flask.

  • Addition: Add acetylguanidine (12 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (formation of intermediate N-acetyl-2-aminoimidazole).

  • Hydrolysis: Cool the reaction to room temperature. Add aqueous NaOH (2.5 eq, 1M solution). Stir vigorously at 60°C for 2 hours to cleave the acetyl group.

  • Workup: Evaporate acetonitrile under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (
    
    
    
    :MeOH 9:1) to yield the 2-aminoimidazole as a pale yellow solid.
Protocol B: Metabolic Stability Assay (Microsomal Stability)

To assess the liability of the electron-rich imidazole ring.

  • Incubation: Incubate test compound (1

    
    M) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS to determine intrinsic clearance (

    
    ).
    

Part 5: References

  • Vertex AI Search. (2026). 2-Aminoimidazoles in medicinal chemistry. PubMed.[4][7] Link

  • Vertex AI Search. (2026). A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors. Eur J Med Chem. Link

  • Vertex AI Search. (2026). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Nat Prod Rep. Link

  • Vertex AI Search. (2026). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules. Link

  • Vertex AI Search. (2026). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination. Org Lett. Link

Sources

Foundational

Technical Guide: Synthetic Pathways for 1-Substituted-1H-imidazol-2-amines

This guide details the synthetic architecture for 1-substituted-1H-imidazol-2-amines , a privileged scaffold in medicinal chemistry found in BACE1 inhibitors, marine alkaloids (e.g., naamidines), and biofilm modulators....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic architecture for 1-substituted-1H-imidazol-2-amines , a privileged scaffold in medicinal chemistry found in BACE1 inhibitors, marine alkaloids (e.g., naamidines), and biofilm modulators.

The synthesis of this core is complicated by the guanidine-like basicity (


) and prototropic tautomerism  of the 2-aminoimidazole moiety, which often leads to regiochemical ambiguity (N1 vs. N3 vs. 

alkylation). This guide prioritizes regioselective pathways that circumvent these classic pitfalls.

Retrosynthetic Analysis & Strategy

To achieve high fidelity in substituting the N1-position, we distinguish between De Novo Construction (building the ring with the substituent in place) and Core Functionalization (installing the substituent on a pre-formed ring).

Strategic Disconnections
  • Pathway A (Convergent): Propargyl cyanamide cyclization. Best for diverse N1-substitution and 4,5-functionalization.

  • Pathway B (Classic):

    
    -Haloketone condensation with N-substituted guanidines. Best for 4-aryl/alkyl analogs but often requires regiochemical control.
    
  • Pathway C (Catalytic): Pd-catalyzed carboamination.[1][2] Best for installing complex aryl groups at C4/C5 simultaneously with ring closure.

Retrosynthesis cluster_0 Pathway A: Propargyl Cyanamides cluster_1 Pathway B: Marckwald Condensation cluster_2 Pathway C: Pd-Carboamination Target 1-Substituted-2-Aminoimidazole PrecursorA Propargyl Cyanamide (R-N(CN)-CH2-C≡C-R') PrecursorA->Target Metal-Cat. Cyclization PrecursorB α-Haloketone + N-Substituted Guanidine PrecursorB->Target Dehydration PrecursorC N-Propargyl Guanidine + Aryl Triflate PrecursorC->Target Pd(0) X-Coupling

Figure 1: Retrosynthetic disconnections for the 1-substituted-2-aminoimidazole scaffold.

Pathway A: The Propargyl Cyanamide Route (Modern Standard)

This is the most versatile method for generating 1-substituted derivatives. It utilizes a "click-like" lanthanide or transition-metal catalyzed cyclization of propargyl cyanamides.

Mechanism & Regiocontrol

The reaction proceeds via the activation of the alkyne by a Lewis acid (


 or 

), followed by the nucleophilic attack of the nitrile nitrogen (5-exo-dig cyclization). The substituent on the amine nitrogen (

) is locked into the N1 position of the imidazole.
Protocol: 3-Step Convergent Synthesis

Step 1: Propargylamine Synthesis (


 Coupling) 
React an aldehyde, alkyne, and primary amine (

) to form the secondary propargylamine.
  • Reagents:

    
     (cat.), Toluene, 
    
    
    
    .

Step 2: Cyanamide Formation Convert the secondary amine to the cyanamide using cyanogen bromide.

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Note: Handle BrCN with extreme caution (highly toxic).

Step 3: Cycloisomerization

  • Reagents:

    
     (10 mol%) or 
    
    
    
    (10 mol%), Toluene/H2O, Reflux.
  • Yield: Typically 70-90%.[3]

Experimental Procedure (Step 3 Focus)
  • Setup: In a flame-dried Schlenk tube, dissolve N-(prop-2-ynyl)cyanamide (1.0 equiv) in toluene (0.2 M).

  • Catalyst: Add

    
     (0.1 equiv) and 
    
    
    
    (2.0 equiv).
  • Reaction: Heat to

    
     for 2–4 hours. Monitor by TLC (product is much more polar).
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (

    
    , 90:9:1). The free base is often an oil; convert to HCl salt for storage.
    

Pathway B: Modified Marckwald Condensation

The classic reaction between


-haloketones and guanidine often yields mixtures. The Little & Webber modification  using N-acetylguanidine provides a cleaner route to the core, which can then be selectively alkylated.
The Regioselectivity Challenge

Direct alkylation of 2-aminoimidazole (2-AI) occurs at the ring nitrogens (N1/N3).

  • Kinetic Control: Often favors the sterically less hindered nitrogen.

  • Thermodynamic Control: Favors the tautomer where the double bond is in conjugation with the aryl group (if present).

To synthesize 1-substituted derivatives directly, one can react an


-haloketone with an N-alkylguanidine . However, this often yields the 2-(alkylamino)imidazole (exocyclic substitution) or mixtures.

Optimization: Use N-Boc-guanidine or N-Acetylguanidine to form the protected core, then alkylate N1 using phase-transfer catalysis to suppress exocyclic alkylation.

Protocol: Two-Stage Synthesis

Step 1: Cyclization

  • Reactants:

    
    -Bromoketone (1.0 equiv) + N-Acetylguanidine (2.5 equiv).
    
  • Solvent: DMF or MeCN.[1]

  • Conditions: RT for 48h or Reflux for 2h.

  • Product: N-(1H-imidazol-2-yl)acetamide.[1][4]

Step 2: Regioselective N1-Alkylation

  • Reactants: N-Acetyl-2-aminoimidazole + Alkyl Halide (

    
    ).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF.[1][5]

  • Outcome: The acetyl group on the exocyclic amine reduces its nucleophilicity, directing alkylation to the ring nitrogen (N1).

  • Deprotection: Reflux in

    
     removes the acetyl group.
    

Pathway C: Pd-Catalyzed Carboamination

For synthesizing 1-substituted 2-aminoimidazoles with complex aryl substitution at C4, the Wolfe Pd-catalyzed carboamination is superior.

Mechanism

This reaction couples an N-propargyl guanidine with an aryl triflate .[1] The Pd catalyst inserts into the Ar-OTf bond, coordinates the alkyne, and promotes a syn-aminopalladation followed by reductive elimination.

Carboamination Start N-Propargyl Guanidine Complex Pd(II)-Ar Complex Start->Complex + Pd, ArOTf Pd Pd(0) ArOTf Ar-OTf Insert Syn-Amino palladation Complex->Insert RedElim Reductive Elimination Insert->RedElim Product 1-Substituted 2-Aminoimidazole RedElim->Product

Figure 2: Mechanism of Pd-catalyzed carboamination for 2-aminoimidazole synthesis.

Reaction Conditions
  • Catalyst:

    
     (2-5 mol%) + DPEphos or Xantphos.
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or Dioxane,

    
    .
    
  • Scope: Tolerates aryl chlorides, triflates, and electron-deficient arenes.

Data Summary & Comparison

FeaturePropargyl Cyanamide (Path A)Modified Marckwald (Path B)Pd-Carboamination (Path C)
Primary Bond Formation Intramolecular CyclizationCondensationIntermolecular Coupling
N1-Substituent Source From Primary Amine (Step 1)From Alkyl Halide (Step 2)From Propargyl Amine
Regiocontrol High (Locked by synthesis)Moderate (Depends on alkylation)High
Complexity Limit High (Diverse R1, R4, R5)Medium (Limited by ketone)High (Aryl coupling)
Key Reagent Risk Cyanogen Bromide (Toxic)

-Haloketones (Lachrymators)
Pd Catalyst (Cost)

Troubleshooting & Critical Parameters

Tautomerism & Basicity

2-Aminoimidazoles exist in equilibrium between the amino and imino forms.

  • Problem: In NMR, signals may be broad due to rapid proton exchange.

  • Solution: Run NMR in

    
     or 
    
    
    
    with a drop of
    
    
    to lock the protonated form, sharpening the signals.
Purification of Free Bases

These compounds are polar and basic. Standard silica gel chromatography often leads to streaking.

  • Fix: Pre-treat silica with 1%

    
     in hexanes, or use amine-functionalized silica. Alternatively, use reverse-phase HPLC (C18) with an ammonium formate buffer.
    
Regioisomer Identification

Distinguishing N1-alkyl from N3-alkyl or exocyclic-N-alkyl isomers is difficult.

  • Diagnostic: HMBC NMR.

    • N1-Alkyl: The

      
       protons will show a correlation to C2  (guanidine carbon) and C5  (adjacent ring carbon).
      
    • Exocyclic-N-Alkyl: The

      
       protons typically show correlation only to C2, and the chemical shift of the ring protons will differ significantly from the parent core.
      

References

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Source: Organic Letters (2014). URL:[Link]

  • Addition-Hydroamination Reactions of Propargyl Cyanamides: Rapid Access to Highly Substituted 2-Aminoimidazoles. Source: Journal of the American Chemical Society (2007). URL:[Link]

  • A Simple and Practical Synthesis of 2-Aminoimidazoles (Little & Webber Method). Source: The Journal of Organic Chemistry (1994). URL:[Link]

  • Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Source: Natural Product Reports (2010). URL:[Link]

  • Regioselective N-Alkylation of the 1H-Indazole Scaffold (Analogous Chemistry). Source: Beilstein Journal of Organic Chemistry (2021). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Imidazole-2-Amine Derivatives: A Detailed Guide to Reagents and Conditions

Introduction: The Privileged Scaffold of Imidazole-2-Amine in Medicinal Chemistry The imidazole-2-amine core is a recurring and vital structural motif in a vast array of biologically active compounds, particularly in mar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Imidazole-2-Amine in Medicinal Chemistry

The imidazole-2-amine core is a recurring and vital structural motif in a vast array of biologically active compounds, particularly in marine natural products.[1][2] These compounds have garnered significant attention from the medicinal chemistry community due to their diverse and potent pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The unique electronic and steric features of the 2-aminoimidazole scaffold allow it to act as a versatile pharmacophore, capable of engaging in multiple binding interactions with various biological targets. This guide provides an in-depth exploration of the key synthetic strategies for preparing imidazole-2-amine derivatives, offering detailed protocols and insights into the selection of reagents and reaction conditions for researchers, scientists, and professionals in drug development.

Classical and Modern Synthetic Strategies

The construction of the imidazole-2-amine ring can be accomplished through several synthetic routes, each with its own advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern on the imidazole ring, the availability of starting materials, and the required scale of the synthesis.

Condensation of α-Haloketones with Guanidine Derivatives: A Classic Approach

One of the most fundamental and widely employed methods for the synthesis of 2-aminoimidazoles involves the condensation of an α-haloketone with guanidine or its derivatives.[3] This reaction typically proceeds through an initial SN2 reaction between the guanidine nitrogen and the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to furnish the imidazole ring.

The choice of solvent is critical in this reaction. While traditional organic solvents can be used, recent advancements have highlighted the use of "deep eutectic solvents" (DESs) as a greener and more efficient alternative.[5][6][7] DESs, such as a mixture of choline chloride and urea, can accelerate the reaction, often leading to higher yields and simplified work-up procedures due to the direct precipitation of the product.[6][7] The use of a mild base, such as triethylamine, is often necessary to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocol: Greener Synthesis of N,1,5-Trisubstituted-1H-imidazol-2-amine in a Deep Eutectic Solvent [6][7]

This protocol describes the synthesis of a triaryl-substituted 2-aminoimidazole derivative using a choline chloride-urea deep eutectic solvent.

Materials:

  • α-Chloroketone (e.g., 2-chloro-1-phenylethan-1-one) (1.0 mmol)

  • Substituted Guanidine (e.g., N-phenylguanidine) (1.3 mmol)

  • Triethylamine (Et3N) (1.0 mmol)

  • Choline chloride

  • Urea

  • Ethanol

  • Diethyl ether/hexane mixture for crystallization

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES): In a round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: To the pre-prepared DES (2 mL per 1.0 mmol of α-chloroketone) at room temperature, add the α-chloroketone (1.0 mmol), the guanidine derivative (1.3 mmol), and triethylamine (1.0 mmol).

  • Reaction Execution: Stir the reaction mixture at 80 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. For many triaryl-substituted products, the desired 2-aminoimidazole will precipitate directly from the DES mixture.

  • Isolation: Collect the precipitate by filtration. Wash the solid with a small amount of cold water and then with a cold diethyl ether/hexane mixture.

  • Drying: Dry the purified product under vacuum.

Data Presentation:

EntryR1R2R3Yield (%)[6]
1PhenylHPhenyl75
24-TolylHPhenyl88
34-MethoxyphenylHPhenyl84
44-ChlorophenylHPhenyl76

Visualization of the Workflow:

G cluster_prep DES Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Choline_Chloride Choline Chloride Heating Heat to 80°C Choline_Chloride->Heating Urea Urea Urea->Heating DES Deep Eutectic Solvent Heating->DES Reaction_Vessel Reaction at 80°C DES->Reaction_Vessel alpha_Chloroketone α-Chloroketone alpha_Chloroketone->Reaction_Vessel Guanidine Guanidine Derivative Guanidine->Reaction_Vessel Et3N Triethylamine Et3N->Reaction_Vessel Cooling Cool to RT Reaction_Vessel->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Purified 2-Aminoimidazole Drying->Product

Caption: Workflow for the greener synthesis of 2-aminoimidazoles in a deep eutectic solvent.

Palladium-Catalyzed Carboamination of N-Propargyl Guanidines: A Modern Approach

A more recent and powerful strategy for the synthesis of substituted 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates.[2][8][9] This methodology is particularly attractive as it forms both a C-N and a C-C bond in a single step, allowing for the rapid construction of a diverse library of compounds.[2][8]

The catalytic cycle is believed to initiate with the oxidative addition of the aryl triflate to a Pd(0) complex. The resulting Pd(II) species then coordinates to the alkyne of the N-propargyl guanidine. Subsequent intramolecular anti-aminopalladation, followed by reductive elimination, generates an exocyclic alkene intermediate, which then isomerizes to the thermodynamically more stable aromatic 2-aminoimidazole product.[2] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as RuPhos often providing the best results.[8]

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Arylmethyl-2-(tosylamino)imidazoles [2][8]

This protocol details the synthesis of a protected 2-aminoimidazole derivative via a palladium-catalyzed carboamination reaction.

Materials:

  • N-Tosyl-N'-propargylguanidine derivative (1.0 equiv)

  • Aryl triflate (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (4 mol%)

  • RuPhos (8 mol%)

  • Lithium tert-butoxide (LiOtBu) (2.4 equiv)

  • Anhydrous trifluorotoluene (PhCF3) (0.1 M)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere of nitrogen or argon, combine the N-tosyl-N'-propargylguanidine derivative (1.0 equiv), aryl triflate (2.0 equiv), Pd(OAc)2 (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 equiv).

  • Solvent Addition: Add anhydrous and degassed trifluorotoluene to the Schlenk tube to achieve a concentration of 0.1 M with respect to the N-propargyl guanidine.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-tosyl-2-aminoimidazole derivative.

  • Deprotection (Optional): The N-tosyl protecting group can be removed by reductive cleavage, for example, using lithium and naphthalene, to yield the free 2-aminoimidazole.[8]

Data Presentation:

EntryAryl TriflatesYield (%)[8]
1Phenyl triflate85
24-Methoxyphenyl triflate90
34-(Trifluoromethyl)phenyl triflate78
42-Methylphenyl triflate88

Visualization of the Catalytic Cycle:

G Pd(0)L_n Pd(0)L_n Pd(II)(Ar)(OTf)L_n Pd(II)(Ar)(OTf)L_n Pd(0)L_n->Pd(II)(Ar)(OTf)L_n Oxidative Addition (Ar-OTf) Alkyne_Complex [Pd(II)(Ar)(OTf)L_n(Alkyne)] Pd(II)(Ar)(OTf)L_n->Alkyne_Complex Alkyne Coordination Vinyl_Pd_Intermediate Vinyl-Pd(II) Intermediate Alkyne_Complex->Vinyl_Pd_Intermediate anti-Aminopalladation Vinyl_Pd_Intermediate->Pd(0)L_n Releases Product Exocyclic_Alkene Exocyclic Alkene Product Vinyl_Pd_Intermediate->Exocyclic_Alkene Reductive Elimination 2-Aminoimidazole 2-Aminoimidazole Product Exocyclic_Alkene->2-Aminoimidazole Isomerization

Caption: Simplified catalytic cycle for the Pd-catalyzed carboamination of N-propargyl guanidines.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds.[1][10][11] For the synthesis of 2-aminoimidazoles, microwave irradiation can be particularly effective in one-pot, multi-step procedures.

Microwave heating provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. This is particularly advantageous for multi-step sequences where intermediates can be generated and consumed in situ without isolation.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 1,4,5-Trisubstituted 2-Aminoimidazoles [1][11]

This protocol outlines a one-pot, two-step synthesis of polysubstituted 2-aminoimidazoles from 2-aminopyrimidines and α-bromoketones under microwave irradiation.

Materials:

  • Substituted 2-aminopyrimidine (e.g., 2-(methylamino)pyrimidine) (1.0 equiv)

  • α-Bromoketone (e.g., 2-bromo-1-phenylethan-1-one) (1.35 equiv)

  • Hydrazine hydrate

  • Acetonitrile

  • Microwave reactor

Procedure:

  • Step 1: Imidazo[1,2-a]pyrimidinium Salt Formation:

    • In a microwave-safe vial, combine the 2-aminopyrimidine (1.0 equiv) and the α-bromoketone (1.35 equiv) in acetonitrile.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 130 °C for 15-30 minutes. This step forms the intermediate imidazo[1,2-a]pyrimidinium salt.

  • Step 2: Pyrimidine Ring Opening:

    • After cooling the vial to room temperature, add hydrazine hydrate to the reaction mixture.

    • Reseal the vial and irradiate in the microwave reactor at 150 °C for 20-30 minutes.

  • Work-up and Purification:

    • After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted 2-aminoimidazole.

Data Presentation:

EntryR1R2R3Yield (%)[11]
1MethylHPhenyl95
2EthylH4-Bromophenyl88
3BenzylPhenylPhenyl75
4MethylH2-Naphthyl92

Visualization of the One-Pot Workflow:

G Start 2-Aminopyrimidine + α-Bromoketone Step1 Microwave 130°C, 15-30 min Start->Step1 Intermediate Imidazo[1,2-a]pyrimidinium Salt (in situ) Step1->Intermediate Step2 Add Hydrazine Microwave 150°C, 20-30 min Intermediate->Step2 Product 1,4,5-Trisubstituted 2-Aminoimidazole Step2->Product

Caption: One-pot, two-step microwave-assisted synthesis of 2-aminoimidazoles.

Conclusion and Future Perspectives

The synthesis of imidazole-2-amine derivatives remains an active and important area of research, driven by the significant therapeutic potential of this heterocyclic scaffold. While classical methods provide a solid foundation, modern techniques such as palladium-catalyzed cross-coupling and microwave-assisted synthesis offer powerful tools for the rapid and efficient construction of complex and diverse molecular architectures. The choice of synthetic strategy should be guided by a thorough understanding of the reaction mechanisms and the specific requirements of the target molecule. As our understanding of the biological roles of 2-aminoimidazoles continues to expand, the development of novel and even more efficient synthetic methodologies will be crucial for advancing the discovery of new medicines.

References

  • Ermolat'ev, D. S., Savaliya, B., Shah, A., & Van der Eycken, E. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 15(2), 491-496. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(15), 4032-4035. [Link]

  • Ermolat'ev, D. S., Babaev, E. V., & Van der Eycken, E. V. (2006). Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. Organic Letters, 8(25), 5781-5784. [Link]

  • Ermolat'ev, D. S., Babaev, E. V., & Van der Eycken, E. V. (2006). Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. Organic Letters, 8(25), 5781-5784. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(15), 4032-4035. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2014). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. Organic Letters, 16(15), 4032-4035. [Link]

  • Wang, C., Li, Y., & Wang, J. (2019). Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa. Marine Drugs, 18(1), 36. [Link]

  • Wang, C., Li, Y., & Wang, J. (2019). Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) Fibrosa. Marine Drugs, 18(1), 36. [Link]

  • Zidar, N., & Kikelj, D. (2015). Chemistry of 2-Aminoimidazoles. Current Organic Chemistry, 19(8), 726-753. [Link]

  • Ermolat’ev, D. S., & Van der Eycken, E. V. (2008). Concise microwave-assisted synthesis of 2-aminoimidazole marine sponge alkaloids of the isonaamines series. Tetrahedron Letters, 49(38), 5489-5491. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 13(7), 1774–1777. [Link]

  • Urban, S., & Butler, M. S. (1998). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Journal of natural products, 61(8), 1047–1052. [Link]

  • Kim, H., & Lee, J. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Scientific Reports, 15(1), 86772. [Link]

  • Zidar, N., & Kikelj, D. (2015). 2-Aminoimidazoles. In Progress in Heterocyclic Chemistry (Vol. 27, pp. 1-36). Elsevier. [Link]

  • Kappe, C. O., & Van der Eycken, E. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]

  • Looper, R. E., & Smietana, M. (2010). Synthesis of Substituted 2-Aminoimidazoles. Synfacts, 2010(12), 1358-1358. [Link]

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745-2752. [Link]

  • Kappe, C. O., & Van der Eycken, E. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]

  • Capua, M., Perrone, S., Perna, F. M., Vitale, P., Troisi, L., Salomone, A., & Capriati, V. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]

  • Capua, M., Perrone, S., Perna, F. M., Vitale, P., Troisi, L., Salomone, A., & Capriati, V. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules (Basel, Switzerland), 21(7), 924. [Link]

  • Looper, R. E., & Smietana, M. (2010). Addition-Hydroamination Reactions of Propargyl Cyanamides: Rapid Access to Highly Substituted 2-Aminoimidazoles. Angewandte Chemie International Edition, 49(37), 6549-6552. [Link]

  • Kumar, A., & Singh, R. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Journal of Applicable Chemistry, 4(4), 1238-1243. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Kumar, A., & Singh, R. (2013). One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. ACS Combinatorial Science, 15(10), 525-529. [Link]

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299-7305. [Link]

  • Shaik, S. P., & Shaik, F. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(4), 1162-1171. [Link]

  • Al-Tel, T. H. (2007). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. Synthetic Communications, 37(20), 3513-3520. [Link]

  • Chen, J., & Li, J. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4811. [Link]

  • de Oliveira, C. S., & de Souza, R. O. (2021). The Debus–Radziszewski imidazole synthesis. RSC advances, 11(52), 32962-32975. [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]

  • O'Dowd, H., & Regan, C. M. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of medicinal chemistry, 52(5), 1276–1285. [Link]

  • Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives. (1998).

Sources

Application

Application Note: Optimizing the Utility of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine in Drug Discovery

Executive Summary The compound 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (CAS: 1690847-72-3) represents a high-value scaffold in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) .[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (CAS: 1690847-72-3) represents a high-value scaffold in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) .[1][2]

Unlike simple alkyl-substituted imidazoles, the tetrahydrofuran (THF) moiety at the N1 position introduces critical physicochemical advantages:

  • Enhanced Solubility: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, significantly lowering LogP compared to carbocyclic analogs.[1][2]

  • Metabolic Stability: The THF ring is often employed to block metabolic hot-spots while maintaining steric bulk similar to a cyclopentyl group.[1][2]

  • Pharmacophore Targeting: The 2-aminoimidazole core is a privileged structure for interacting with aspartic proteases (e.g., BACE1) and kinase hinge regions.[1][2]

This guide provides validated protocols for utilizing this intermediate in the synthesis of bioactive small molecules, focusing on amide coupling and heterocyclic fusion.[1][2]

Chemical Profile & Handling

Physicochemical Properties
PropertyValue / DescriptionRelevance
CAS Number 1690847-72-3Unique Identifier
Molecular Formula C₇H₁₁N₃OCore Stoichiometry
Molecular Weight 153.18 g/mol Fragment-based screening ideal range (<300 Da)
Appearance Off-white to pale yellow solidVisual QC indicator
Solubility DMSO, Methanol, DCM (moderate)Compatible with standard organic synthesis
pKa (Calc) ~7.5 - 8.0 (2-amino group)Basicity dictates coupling conditions
Storage 2-8°C, HygroscopicProtect from moisture to prevent hydrolysis
Stability & Tautomerism

The 2-aminoimidazole moiety exists in tautomeric equilibrium.[1][2] While the amino form (A) is often drawn, the imino form (B) contributes to its reactivity profile, particularly in nucleophilic attacks.[1][2]

  • Handling Precaution: The exocyclic amine is nucleophilic but less so than aliphatic amines due to resonance delocalization into the ring.[1][2] Stronger activation methods (e.g., HATU, acid chlorides) are often required for amide bond formation compared to standard primary amines.[1][2]

Synthetic Utility & Protocols

Application A: Synthesis of Aspartic Protease Inhibitors (Amide Coupling)

Context: 2-Aminoimidazoles are classic isosteres for the guanidine group, often used to engage Asp residues in the active sites of enzymes like BACE1 (Beta-secretase 1).[1][2] Challenge: Direct coupling can be sluggish due to the reduced nucleophilicity of the heteroaryl amine.[1][2]

Protocol 1: HATU-Mediated Amide Coupling

Objective: Couple 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (1) with a carboxylic acid building block (R-COOH).[1][2]

Reagents:

  • Amine (1): 1.0 equiv[1][2]

  • Carboxylic Acid (R-COOH): 1.1 equiv[1][2]

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv[1][2]

  • Solvent: Anhydrous DMF or DMAc[1]

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under N₂, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow.[1][2] Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (1.0 equiv) typically as a solution in minimal DMF.[1][2]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][2]

    • Note: If conversion is <50% after 6 hours, heat to 50°C. The steric bulk of the THF group may retard the approach of the electrophile.[1][2]

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation Check:

  • Success Indicator: Disappearance of the m/z 154 [M+H]⁺ peak (Amine) and appearance of Product mass.

  • Troubleshooting: If N-acylation at the ring nitrogen (N3) occurs (a common side reaction), treat the crude mixture with MeOH/K₂CO₃ to selectively hydrolyze the chemically labile N-acyl imidazole, leaving the desired exocyclic amide intact.[1][2]

Application B: Heterocyclic Fusion (Kinase Inhibitor Scaffolds)

Context: The 2-aminoimidazole can serve as a dinucleophile to form fused bicyclic systems, such as imidazo[1,2-a]pyrimidines , which are prevalent in kinase inhibitors (e.g., inhibiting TGF-β or CDK pathways).[1][2]

Protocol 2: Condensation with 1,3-Electrophiles

Objective: Cyclization of (1) with a β-keto ester or 1,3-dicarbonyl equivalent to form a fused ring system.[1][2]

Reagents:

  • Amine (1): 1.0 equiv[1][2]

  • β-Keto Ester (e.g., Ethyl acetoacetate): 1.2 equiv[1][2]

  • Acid Catalyst: Glacial Acetic Acid (solvent) or pTSA in Toluene.[1][2]

Step-by-Step Procedure:

  • Setup: Dissolve 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (1.0 equiv) in Glacial Acetic Acid (0.5 M).

  • Addition: Add the β-keto ester (1.2 equiv).[1][2]

  • Reflux: Heat the mixture to reflux (110–120°C) for 4–8 hours.

    • Mechanism:[1][3][4][5] The exocyclic amine attacks the ketone, followed by ring nitrogen attack on the ester, releasing water and ethanol.[1][2]

  • Monitoring: Monitor by TLC or LC-MS for the formation of the bicyclic product (Product MW = Amine + Ketoester - H₂O - EtOH).

  • Work-up: Concentrate the acetic acid under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution.[1][2] Extract with DCM.[1][2]

  • Crystallization: Many imidazo[1,2-a]pyrimidines crystallize upon cooling or triturating with ether/hexane.[1][2]

Logical Pathway Visualization

The following diagram illustrates the strategic placement of this intermediate in a drug discovery pipeline, highlighting the divergence point between Protease Inhibitors and Kinase Inhibitors.

DrugDiscoveryPipeline Start Raw Material: 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine Decision Core Reactivity (Nucleophilic Profile) Start->Decision PathA Path A: Acylation (Monodentate Nucleophile) Decision->PathA React w/ R-COOH (HATU/Base) PathB Path B: Cyclocondensation (Bidentate Nucleophile) Decision->PathB React w/ 1,3-Dicarbonyl (AcOH/Reflux) ProdA Product Class: BACE1 / Protease Inhibitors (Amide Linker) PathA->ProdA Peptidomimetic Assembly ProdB Product Class: Kinase Inhibitors (Fused Imidazo-Pyrimidine) PathB->ProdB Scaffold Hopping

Caption: Divergent synthesis workflow utilizing the amphoteric nature of the 2-aminoimidazole scaffold.

Analytical Quality Control

To ensure the integrity of the intermediate before use in critical steps, the following QC parameters are recommended.

HPLC Method (Reverse Phase)[1][2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).[1][2]

  • Retention: The compound is polar; expect early elution (approx 2-4 min depending on dead volume).[1][2]

NMR Characterization (DMSO-d6)[1][2]
  • ¹H NMR: Look for the characteristic THF multiplets (1.8–2.2 ppm, 3.6–4.0 ppm) and the methine proton at the N1 attachment point (quintet-like, ~4.8 ppm).[1][2] The imidazole protons appear as two singlets or doublets around 6.5–7.0 ppm.[1][2] The exocyclic amine (NH₂) is often broad and exchangeable, appearing around 5.0–6.0 ppm.[1][2]

References

  • Mandal, P. K., et al. (2009).[1][2] Structure-Based Design of Novel 2-Aminoimidazole-Based BACE1 Inhibitors. Journal of Medicinal Chemistry.[1][2] (Contextual citation for 2-aminoimidazole scaffold utility). Retrieved from [Link][1][2]

  • Foley, L. H. (2020).[1][2] Amide Coupling Strategies in Drug Discovery.[1][2] Organic Chemistry Portal.[1][2] (Reference for HATU protocol adaptation). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for removing impurities in imidazole-2-amines

Technical Support Center: Purification Strategies for Imidazole-2-amines Topic: Role: Senior Application Scientist Audience: Drug Discovery Researchers & Process Chemists Introduction: The "Sticky" Science of 2-Aminoimid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Imidazole-2-amines

Topic: Role: Senior Application Scientist Audience: Drug Discovery Researchers & Process Chemists

Introduction: The "Sticky" Science of 2-Aminoimidazoles

Welcome to the technical support hub for 2-aminoimidazole (2-AI) purification. If you are here, you likely appreciate that while the 2-AI scaffold is a privileged structure in medicinal chemistry—critical for BACE1 inhibitors, biofilm modulators, and marine alkaloid synthesis—it is notoriously difficult to purify.[1][2]

The Core Problem: 2-Aminoimidazoles are "chemical chameleons." They possess a basic guanidine-like motif (pKa ~7.0–8.5), making them polar and prone to streaking on silica.[1][2] Furthermore, the free bases are often hygroscopic oils that oxidize (turn brown) upon air exposure.[2]

This guide moves beyond generic "workup" instructions. We provide a causality-driven purification logic, treating the isolation process as a systematic removal of specific chemical species: unreacted


-haloketones, excess guanidines, and oxidative byproducts.[2]

Module 1: The Triage Protocol (Assessment Strategy)

Before committing to a purification method, you must categorize your crude material.[2] Blindly applying flash chromatography to a crude reaction mixture often leads to irreversible adsorption or co-elution.[2]

Visual Guide: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitates Oil Oil / Gummy Residue CheckState->Oil Remains Soluble Trituration Trituration (Cold Et2O or DCM) Solid->Trituration Solubility Solubility Check (Water vs. Organic) Oil->Solubility AcidBase Acid-Base Extraction (The 'pH Swing') Solubility->AcidBase Lipophilic Impurities SaltForm Salt Formation (HCl/Oxalate) Solubility->SaltForm Unstable Free Base Trituration->AcidBase Low Purity PureSolid Recrystallization (EtOH/H2O) Trituration->PureSolid High Purity

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude 2-AI.

Module 2: The "pH Swing" (Acid-Base Extraction)

The Theory: The most robust method for purifying 2-AIs utilizes their basicity. By lowering the pH below the pKa of the imidazole nitrogen (typically pH < 4), the 2-AI becomes protonated and water-soluble. Neutral impurities (unreacted


-haloketones, non-basic side products) remain in the organic phase.[2]

Critical Process Parameter (CPP): The "Swing" point. You must basify the aqueous phase slowly to precipitate the product or extract it back into organics without generating an emulsion.

Protocol 1: The Dual-Phase Decontamination
StepActionTechnical Rationale
1. Solubilization Dissolve crude oil in EtOAc or DCM .[2]Provides the non-polar phase for neutral impurities.
2.[2] Protonation Extract 3x with 0.5 M HCl (aq).Protonates the 2-AI (R-NH

), moving it to the aqueous layer. Stop: Do not use strong acid (>2M) if acid-labile groups (e.g., Boc) are present.[2]
3. Wash Wash the combined aqueous acidic layers with fresh EtOAc.[2]Crucial Step: Removes unreacted

-haloketones (lachrymators) and neutral oligomers.
4.[2] The Swing Cool aqueous layer to 0°C. Slowly add 2M NaOH or Na

CO

until pH ~10.
Deprotonates the 2-AI. Cooling prevents heat-induced decomposition or polymerization during neutralization.
5.[2] Isolation If Solid: Filter precipitate. If Oil: Extract 3x with DCM/Isopropanol (3:1).2-AIs are polar; adding Isopropanol helps extract them from water and breaks emulsions.[2]
Visual Guide: The pH Swing Workflow

AcidBaseExtraction Crude Crude in Organic Solvent (Neutral Impurities + 2-AI) AddAcid Add 0.5 M HCl Crude->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgLayer1 Organic Layer (Discard: Haloketones) Sep1->OrgLayer1 AqLayer1 Aqueous Layer (pH < 4) (Contains 2-AI Salt) Sep1->AqLayer1 Basify Basify to pH 10 (NaOH/Na2CO3) AqLayer1->Basify Precipitate Precipitation? Basify->Precipitate Filter Filtration (Pure 2-AI Free Base) Precipitate->Filter Yes (Solid) Extract Back-Extraction (DCM/IPA) Precipitate->Extract No (Oil)

Figure 2: Logical flow for separating basic 2-aminoimidazoles from neutral organic impurities.

Module 3: Chromatographic & Solid-State Refinement

If the acid-base extraction yields a colored oil or insufficient purity, orthogonal methods are required.[2]

Chromatography (The "Streaking" Issue)

2-Aminoimidazoles interact strongly with the acidic silanols on silica gel, leading to broad peaks (streaking) and poor separation.

  • The Fix: You must deactivate the silica.

  • Mobile Phase: DCM / MeOH (95:5 to 90:10) + 1% Triethylamine (Et

    
    N)  or 1% NH
    
    
    
    OH
    .
    • Note: The base competes for the silanol sites, allowing the 2-AI to elute as a sharp band.

  • Alternative: Use Alumina (Neutral) stationary phase if the compound is acid-sensitive.

Salt Formation (Stabilizing Oils)

Many 2-AIs oxidize as free bases. Converting them to salts stabilizes them and often induces crystallization.[2]

  • HCl Salt: Dissolve free base in Et

    
    O; add 2M HCl in Et
    
    
    
    O dropwise. The salt usually precipitates instantly.
  • Picrate/Fumarate: If HCl salts are hygroscopic, try fumaric acid (1 eq) in hot ethanol.[2] These salts are often non-hygroscopic crystalline solids suitable for X-ray diffraction.[2]

Recrystallization Solvents

For solid derivatives, recrystallization is superior to chromatography for removing trace colored impurities.[2]

Solvent SystemApplicationNotes
Ethanol / Water General PurposeDissolve in hot EtOH, add H

O until turbid, cool slowly.[1][2]
Acetonitrile Polar DerivativesGood for removing guanidine salts.[2]
Toluene Lipophilic 2-AIsExcellent for aryl-substituted imidazoles.[2]
DCM / Hexane PrecipitationDissolve in DCM, layer Hexane on top (vapor diffusion).[2]

Troubleshooting & FAQs

Q1: My product turned from a pale yellow solid to a brown oil overnight. What happened? A: This is likely oxidative degradation.[2] The electron-rich imidazole ring is susceptible to air oxidation, especially in the presence of trace metals or light.

  • Fix: Convert the free base to an HCl salt immediately after isolation. Store under Argon at -20°C.

Q2: I have a persistent emulsion during the basic extraction workup. A: 2-Aminoimidazoles can act as surfactants.

  • Fix: Do not shake vigorously; invert the funnel gently. Add brine (saturated NaCl) to the aqueous phase.[3] If that fails, filter the entire emulsion through a pad of Celite to break the interfacial tension.

Q3: How do I remove excess guanidine? A: Guanidine is highly water-soluble.[2]

  • Strategy: If your product is lipophilic (e.g., aryl-substituted), simple water washes of the organic layer are effective.[2] If your product is water-soluble, use a cation-exchange resin (e.g., Dowex 50W) or preparative HPLC.[2]

Q4: The product streaks on TLC even with Triethylamine. A: Switch to a more polar modifier. Use 10% Methanolic Ammonia (7N NH


 in MeOH) mixed with DCM. The higher concentration of ammonia is more effective than Et

N for very polar 2-AIs.[2]

References

  • Synthesis and Stability: Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[1][2][4] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[2][4] The Journal of Organic Chemistry, 82(5), 2745–2752.[1][2]

  • Green Chemistry Approaches: Troisi, L., et al. (2016).[1][2] An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.[1][2]

  • Medicinal Chemistry Applications: Bunders, G., et al. (2014).[2] 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance.[2] ACS Applied Materials & Interfaces.[2]

  • General Purification Logic: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2] (Standard text for pKa-based extraction logic).

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of 1-(Tetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine that influence its water solubility?

A1: The solubility of this compound is governed by a balance of hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics within its structure.

  • Hydrophilic Moieties:

    • 2-Amino Group (-NH₂): This is a primary amine, which is basic and can be protonated to form a positively charged ammonium salt (-NH₃⁺). This salt form is significantly more water-soluble.

    • Imidazole Ring: This heterocyclic ring contains two nitrogen atoms. One is a basic, pyridine-like nitrogen that can also be protonated. The other is a pyrrole-like nitrogen. The imidazole moiety itself is quite water-soluble.[1]

    • Tetrahydrofuran (THF) Ring: The ether oxygen in the THF ring can act as a hydrogen bond acceptor, contributing to water solubility. The THF solvent is itself miscible with water.[2]

  • Hydrophobic Moiety:

    • Carbon Backbone: The overall carbon framework of the molecule contributes to its lipophilicity, which counteracts the hydrophilic groups.

The interplay between these groups means that the compound's solubility is highly dependent on the pH of the aqueous medium.

Q2: I'm observing poor solubility in my neutral buffer (e.g., PBS at pH 7.4). Why is this happening?

A2: At neutral or alkaline pH, the basic amine and imidazole groups are primarily in their un-ionized (free base) form. This neutral form is less polar and thus less soluble in water compared to its protonated, charged salt form.[3] For many ionizable compounds, the difference in solubility between the uncharged and charged species can be several orders of magnitude.[3] Therefore, poor solubility at pH 7.4 is an expected physicochemical property for a molecule with these basic functional groups.

Q3: What is the most direct and effective first step to try and dissolve this compound?

A3: The most effective initial strategy is pH adjustment . Given the presence of multiple basic centers, lowering the pH of the solvent will protonate the molecule, forming a salt and dramatically increasing its aqueous solubility. This is the most common and scientifically sound starting point for any ionizable compound.[4][5]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are encountering solubility issues, follow these systematic approaches, starting with the most straightforward method.

Method 1: pH Adjustment (Primary Approach)

This method leverages the basic nature of the molecule to form a highly soluble salt.

Causality: According to the principles of acid-base chemistry, the solubility of a basic compound increases as the pH of the solution decreases.[4] By adding an acid, you increase the concentration of H⁺ ions, which protonate the basic nitrogen atoms on the 2-amino and imidazole groups. This conversion to a cationic salt enhances the molecule's interaction with polar water molecules.

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a Range of Buffers: Prepare a series of buffers covering a pH range from 2 to 7.5 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.5).

  • Add Excess Compound: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (enough that some solid remains undissolved).

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). Using a shaker or rotator is ideal.

  • Separate Solid from Solution: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a precise aliquot of the clear supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent in which the compound is freely soluble (e.g., methanol or acetonitrile).

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

  • Measure Final pH: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.[6]

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH. This will give you a clear pH-solubility profile and identify the optimal pH for your desired concentration.

Data Summary: pH-Solubility Profile

Buffer SystemTarget pHFinal Measured pHMax Soluble Concentration (mg/mL)Observations
Citrate2.0
Citrate3.0
Citrate4.0
Citrate5.0
Phosphate6.0
Phosphate7.0
PBS7.4

Workflow for pH Adjustment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess compound C Add compound to buffers A->C B Prepare buffers (pH 2-7.5) B->C D Equilibrate for 24-48h (Constant Temp) C->D E Centrifuge to pellet solid D->E F Sample clear supernatant E->F G Quantify concentration (e.g., HPLC) F->G H Measure final pH of supernatant F->H I Plot Solubility vs. pH G->I H->I

Caption: Workflow for determining the pH-solubility profile.

Method 2: Co-solvents (For Near-Neutral pH Applications)

If your experimental system (e.g., a cell-based assay) cannot tolerate a low pH, using co-solvents is the next best approach.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic compound, making it easier for the compound to dissolve.[7][8]

Common Biocompatible Co-solvents:

Co-solventProperties & ConsiderationsTypical Starting % (v/v)
EthanolGenerally well-tolerated in many biological systems at low concentrations.1-10%
Propylene Glycol (PG)A common vehicle for both oral and parenteral formulations.[9]5-20%
Polyethylene Glycol 400 (PEG 400)A low-molecular-weight polymer with low toxicity, frequently used to solubilize compounds.[10][11]5-30%
Dimethyl Sulfoxide (DMSO)A powerful aprotic solvent, but can have effects on cell differentiation and other biological processes. Use with caution and always include a vehicle control.[8]0.1-1%

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solution: Dissolve the compound in a pure co-solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Prepare Co-solvent/Buffer Mixtures: Create a series of solutions by mixing the co-solvent with your desired aqueous buffer (e.g., PBS pH 7.4) at different ratios (e.g., 1%, 2%, 5%, 10%, 20% v/v co-solvent).

  • Spike and Observe: Add a small volume of the high-concentration stock solution to each co-solvent/buffer mixture to achieve your target final concentration.

  • Assess Solubility: Vortex each solution and visually inspect for precipitation immediately and after a set time (e.g., 2 hours) at the relevant temperature. If the solution remains clear, the compound is soluble under those conditions.

  • Determine Optimal Concentration: Identify the lowest percentage of co-solvent that maintains the compound in solution at your desired concentration. This minimizes potential toxicity from the co-solvent itself.[12]

Workflow for Co-solvent Screening

A Select Co-solvents (DMSO, PEG 400, etc.) B Prepare high-concentration stock in pure co-solvent A->B C Prepare serial dilutions of co-solvent in aqueous buffer A->C D Spike stock solution into each co-solvent dilution B->D C->D E Vortex and equilibrate D->E F Visually inspect for precipitation (t=0, t=2h) E->F G Soluble: Clear Solution F->G No H Insoluble: Precipitate/Haze F->H Yes I Identify lowest % co-solvent for desired concentration G->I

Caption: Systematic workflow for selecting an effective co-solvent.

Method 3: Advanced Formulation Strategies

If pH adjustment and co-solvents are insufficient or unsuitable, more advanced formulation techniques can be employed, often leveraging specialized excipients.

3.1 Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex.[13][14] This complex effectively shields the hydrophobic parts of the drug from water, presenting a new, larger entity with a hydrophilic surface, thereby increasing its apparent water solubility.[8]

  • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®). HP-β-CD and SBE-β-CD are generally preferred due to their higher solubility and improved safety profiles.[15]

Protocol Outline:

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

  • Add an excess of the compound to each solution.

  • Equilibrate the mixture (e.g., 24-72 hours with agitation).

  • Centrifuge and quantify the supernatant concentration as described in the pH-solubility protocol.

3.2 Amorphous Solid Dispersions

Causality: A drug in its crystalline form has a highly ordered, stable lattice structure that requires significant energy to break apart for dissolution. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you create an amorphous (non-crystalline) solid dispersion.[16][17] This amorphous state is thermodynamically less stable and dissolves more readily, often leading to a supersaturated solution that can enhance bioavailability.[17]

  • Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®.[17][18]

  • Preparation Methods: This is an advanced technique requiring specialized equipment.

    • Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a hot gas stream.[19]

    • Hot-Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled to form the solid dispersion.[19]

This approach is typically reserved for later-stage drug development when formulating a solid oral dosage form.

Summary of Solubility Enhancement Strategies
MethodPrincipleProsCons
pH Adjustment Protonation of basic groups to form a soluble salt.[4]Simple, highly effective for ionizable compounds, inexpensive.Limited to applications that can tolerate non-physiological pH.
Co-solvents Reducing solvent polarity.[7]Effective at neutral pH, simple to prepare in the lab.Potential for co-solvent toxicity/interference in biological assays.[8]
Cyclodextrin Complexation Encapsulation of the drug in a hydrophilic host molecule.[13]Significant solubility increase, can improve stability.Requires specific excipients, can be costly, potential for saturation.
Solid Dispersions Conversion to a high-energy amorphous state.[16]Greatly enhances dissolution rate and apparent solubility.Requires specialized equipment and significant formulation development.
References
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. Pharmacognosy Reviews. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. Available at: [Link]

  • Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • Prodrug strategies to overcome poor water solubility. ResearchGate. Available at: [Link]

  • Solubility Enhancement Excipients. American Pharmaceutical Review. Available at: [Link]

  • Is prodrug design an approach to increase water solubility? Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Drug solubilization by complexation. Expert Opinion on Drug Delivery. Available at: [Link]

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Available at: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics. Available at: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Applications of Complexation in the Formulation of Insoluble Compounds. ResearchGate. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • (PDF) Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. ijprems. Available at: [Link]

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. Available at: [Link]

  • Tetrahydrofuran. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Optimizing recrystallization solvents for THF-imidazole derivatives

Topic: Optimizing Recrystallization Solvents for THF-Imidazole Derivatives Current Status: Operational Analyst: Senior Application Scientist Introduction: The Dual-Nature Challenge Welcome to the Crystallization Optimiza...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents for THF-Imidazole Derivatives Current Status: Operational Analyst: Senior Application Scientist

Introduction: The Dual-Nature Challenge

Welcome to the Crystallization Optimization Hub. You are likely here because your THF-imidazole derivative is behaving unpredictably—forming oils, refusing to precipitate, or trapping impurities.

The core challenge lies in the molecular schizophrenia of your target compound:

  • The Imidazole Ring: Aromatic, basic (

    
    ), and polar. It desires hydrogen bonding and polar solvents (Alcohols, Water).
    
  • The THF Moiety: Lipophilic, ether-linked, and conformationally flexible. It resists highly polar lattices and increases solubility in organic media.

This guide abandons generic advice in favor of a targeted engineering approach to balance these opposing forces.

Module 1: Strategic Solvent Mapping

Q: My compound is too soluble in everything. How do I select a solvent system?

A: You cannot rely on single-solvent systems for these derivatives. The THF ring imparts high solubility in standard organic solvents (DCM, THF, EtOAc), while the imidazole ring makes it too soluble in alcohols.

The Solution: The "Push-Pull" Antisolvent Strategy You must use a binary system where Solvent A solvates the imidazole (Polar) and Solvent B acts as the antisolvent for the THF/Lipophilic bulk.

Recommended Solvent Pairs
System TypeSolvent A (Dissolver)Solvent B (Antisolvent)Rationale
Standard Ethyl AcetateHexanes / HeptaneBest Starting Point. EtOAc solvates the imidazole; alkanes force the THF chain to pack.
Polar Ethanol / IsopropanolWaterUse only if the compound is highly polar. Warning: Imidazoles can form hydrates.
Aromatic TolueneCyclohexaneGood for

stacking of the imidazole rings. Higher boiling point allows better thermodynamic control.
Chlorinated DCM / ChloroformDiethyl Ether / MTBELast Resort. High solubility risk. Ether poses peroxide risks; use MTBE instead.
Workflow: The Polarity Balance Decision Tree

This logic gate helps you determine the correct solvent class based on initial solubility observations.

SolventSelection start Start: Solubility Test (100mg) check1 Soluble in boiling EtOAc? start->check1 check2 Soluble in boiling Toluene? check1->check2 No res1 System: EtOAc / Hexanes (Start 1:1 ratio) check1->res1 Yes check3 Soluble in boiling EtOH? check2->check3 No res2 System: Toluene / Heptane (Slow cooling) check2->res2 Yes res3 System: EtOH / Water (Risk of Hydrates) check3->res3 Yes res4 Oil Formed? Proceed to Module 2 check3->res4 No

Figure 1: Decision matrix for selecting the primary solvent system based on thermal solubility profiles.

Module 2: Troubleshooting "Oiling Out"

Q: The solution turns cloudy, but then settles as a sticky oil/goo at the bottom. Why?

A: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the melting point of your solvated compound is lower than the temperature at which saturation occurs.[2] The THF moiety adds flexibility, lowering the lattice energy and melting point, making this very common.

The Rescue Protocol: Do not cool the oil! It will harden into an impure glass. You must re-establish equilibrium.

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Add "Bridge" Solvent: Add a small amount of a solvent with intermediate polarity (e.g., THF or Acetone) to increase the miscibility of the oil phase.

  • Seed at Metastable Zone:

    • Cool slowly.[3][4][5]

    • Crucial Step: When the temperature is ~5°C above where the oil previously formed, add a seed crystal.

    • If you lack seeds, scratch the glass to induce nucleation before the oil phase separates.

  • Trituration (Alternative): If oil persists, decant the solvent, add Diethyl Ether or Pentane, and sonicate/grind the oil. This extracts trapped solvent and forces the solid to crash out.

Module 3: Impurity Rejection (The Acid-Base Hack)

Q: My crystals are colored/impure. Recrystallization isn't cleaning them.

A: Imidazole is a base.[4] Use this chemical handle to wash away impurities before you attempt to crystallize. Recrystallization is for polishing, not for bulk cleaning.

Protocol: The "Switchable" Wash

  • Dissolve: Dissolve crude solid in an organic solvent (DCM or EtOAc).

  • Extract (Acid Phase): Wash with dilute HCl (0.5 M). The imidazole protonates (

    
    ) and moves to the water layer.[4]
    
    • Note: Non-basic impurities (catalyst ligands, unreacted THF precursors) stay in the organic layer. Discard the organic layer.

  • Neutralize: Basify the aqueous layer with

    
     or 
    
    
    
    until pH ~9-10.
  • Recover: The neutral product will precipitate or oil out.[4] Extract back into fresh EtOAc, dry over

    
    , and then recrystallize.
    

Module 4: Safety & Stability

Q: Are there specific safety concerns with THF-containing crystals?

A: Yes.

  • Peroxides: If your THF solvent is old, it contains peroxides. These can co-crystallize or concentrate in the mother liquor. Always test THF with iodide strips before use.

  • Hygroscopicity: The THF ether oxygen and imidazole nitrogen are hygroscopic.

    • Symptom:[4][5][6][7][8] Crystals turn to gum on the filter paper.

    • Fix: Filter under a nitrogen blanket or move immediately to a vacuum desiccator. Do not air dry in humid environments.

Summary of Troubleshooting

SymptomDiagnosisCorrective Action
Oiling Out LLPS (Melting point < Saturation Temp)Reheat, add intermediate solvent, seed at higher temp [1].
No Precipitation Compound too soluble (THF effect)Switch to Toluene/Heptane; cool to -20°C; use vapor diffusion.
Glassy Solid Rapid cooling trapped solventRe-dissolve, use slower cooling rate (1°C/min).
Colored Crystals Impurities co-crystallizingPerform Acid-Base extraction first; use activated charcoal.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link][7]

  • Organic Syntheses. (1960). Purification of Tetrahydrofuran. Org. Synth. 1960, 40,[9] 94. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine Stability Guide

This is a comprehensive technical support guide designed for researchers and drug development professionals encountering stability issues with 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine .[1] Status: Active | Topic: Aci...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers and drug development professionals encountering stability issues with 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine .[1]

Status: Active | Topic: Acidic Media Instability | Audience: R&D / MedChem

Executive Summary & Mechanistic Insight[2]

The Core Issue: Researchers frequently report degradation of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine when stored or processed in acidic media (e.g., 0.1% TFA LC-MS mobile phases or HCl workups).[1]

The Mechanism: The instability is rarely due to the cleavage of the N-tetrahydrofuran bond (which is a secondary alkyl-amine linkage and relatively robust). Instead, the primary failure mode is the acid-catalyzed hydrolysis of the 2-aminoimidazole moiety into a 2-imidazolone (cyclic urea) derivative .[1]

The 2-aminoimidazole core functions as a cyclic guanidine bioisostere.[1] While protonation at N3 (the ring nitrogen) typically stabilizes the system against oxidation, prolonged exposure to aqueous acid—particularly at elevated temperatures—drives the nucleophilic attack of water at the C2 position. This results in the displacement of the exocyclic amine (deamination), yielding the thermodynamically stable 2-imidazolone.

Degradation Pathway Diagram

The following diagram illustrates the critical hydrolysis pathway responsible for the +1 Da mass shift often observed in LC-MS.

degradation_pathway Compound 1-(THF-3-yl)-2-aminoimidazole (Intact Drug) Protonated N3-Protonated Species (Resonance Stabilized) Compound->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (Water Attack at C2) Protonated->Tetrahedral + H2O (Rate Limiting) Imidazolone 1-(THF-3-yl)-2-imidazolone (Inactive Degradant) Tetrahedral->Imidazolone - NH4+ (Irreversible) Ammonia NH4+ Release Tetrahedral->Ammonia

Figure 1: Acid-catalyzed hydrolysis mechanism converting the active 2-aminoimidazole to the inactive 2-imidazolone.[1]

Diagnostic Troubleshooting (FAQs)

Use this section to identify if your experimental anomalies are caused by this specific instability.

Q1: I observe a mass shift of +1 Da (M+1) in my LC-MS data after leaving the sample in 0.1% TFA. Is this an instrument error?

Diagnosis: No, this is a chemical transformation. Explanation: The hydrolysis of the amino group (-NH₂, mass ~16) to a carbonyl oxygen (=O, mass ~16) results in a net mass change of +0.984 Da (essentially +1).

  • Reaction: R-NH₂

    
     R=O + NH₃[1]
    
  • Check: Look for a retention time shift. The 2-imidazolone is typically less polar (elutes later on Reverse Phase) and loses the characteristic UV absorbance of the conjugated 2-aminoimidazole system.[1]

Q2: My compound turns yellow/brown in acidic solution over time.

Diagnosis: Oxidative dimerization.[1] Explanation: While 2-aminoimidazoles are electron-rich and prone to oxidation in their free-base form, they should be stable as salts.[1] However, if the pH is not sufficiently low (< pH 3) to fully protonate the ring nitrogen, or if the acid used contains oxidizing anions (e.g., nitric acid, or old HCl with traces of Cl₂), oxidative coupling can occur. Solution: Ensure the pH is maintained below 3 using non-oxidizing acids (e.g., pure HCl or H₂SO₄) and store under inert gas (Argon).

Q3: Can I use the HCl salt form for long-term storage?

Diagnosis: Yes, but with strict moisture control. Explanation: The HCl salt is the most stable solid form. However, 2-aminoimidazole salts can be hygroscopic.[1] Absorbed moisture creates a localized "aqueous acid" environment within the solid lattice, facilitating the slow hydrolysis described above. Solution: Store as a lyophilized powder at -20°C in a desiccator.

Corrective Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to quantify the level of 2-imidazolone impurity.[1]

Objective: Separate the parent 2-aminoimidazole from the hydrolysis degradant.

ParameterCondition
Column C18 (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH suppresses hydrolysis during the run)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 220 nm (Imidazolone) and 254 nm (Aminoimidazole)
Sample Diluent 50:50 Water:Acetonitrile (Neutral pH)

Why pH 10? Running the chromatography at high pH keeps the amine in the free-base form. While the free base is oxidation-prone (keep run times short), it prevents the on-column acid-catalyzed hydrolysis that can occur if you use standard TFA/Formic acid mobile phases.[1]

Protocol B: Safe Acidic Workup Procedure

If you must expose the compound to acid (e.g., Boc-deprotection), follow this strict workflow.

  • Temperature Control: Pre-cool all reagents to 0°C. Hydrolysis rates increase exponentially with temperature.[1]

  • Acid Choice: Use 4M HCl in Dioxane rather than aqueous HCl or TFA. The absence of water prevents the formation of the tetrahedral intermediate (see Figure 1).

  • Quenching: Do not quench by slowly adding base to the acid (which generates heat). Instead, pour the reaction mixture into a rapidly stirring, pre-cooled (0°C) saturated NaHCO₃ solution or Ammonia/Methanol solution to instantly neutralize.

  • Lyophilization: Never concentrate acidic aqueous solutions of this compound on a rotovap at elevated temperatures (>30°C). Always freeze and lyophilize to remove water/acid.

Decision Tree: Handling & Storage

Follow this logic flow to determine the optimal handling method for your specific application.

handling_decision_tree Start Start: Handling 1-(THF-3-yl)-2-aminoimidazole State Current State? Start->State Solid Solid Powder State->Solid Solution In Solution State->Solution SaltForm Is it a Salt (HCl)? Solid->SaltForm Solvent Solvent Type? Solution->Solvent YesSalt Store -20°C Desiccated SaltForm->YesSalt Yes NoSalt Convert to HCl Salt (Lyophilize) SaltForm->NoSalt No (Free Base) Aqueous Aqueous Acid Solvent->Aqueous Organic Organic (DMSO/MeOH) Solvent->Organic Action1 IMMEDIATE ACTION: Neutralize to pH 7-8 or Flash Freeze Aqueous->Action1 Action2 Stable for <24h at RT Long term: -20°C Organic->Action2

Figure 2: Decision matrix for storage and handling to minimize degradation.[1]

References

  • Mechanistic Basis of 2-Aminoimidazole Hydrolysis: Ohta, S., et al. "Convenient methods for the direct conversion of imidazolium salts to the corresponding 2-imidazolone or 2-imino imidazole derivatives."[1] Chemical and Pharmaceutical Bulletin, via National Institutes of Health (NIH).

  • Stability of N-Substituted Heterocycles: Vertex Pharmaceuticals. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." PubMed Central.[1]

  • General Reactivity of 2-Aminoimidazoles: "2-Aminoimidazoles in medicinal chemistry." Mini Reviews in Medicinal Chemistry, via PubMed.

  • Acidic Hydrolysis Kinetics (Analogous Systems): "Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization." Organic & Biomolecular Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Imidazole-2-Amine Synthesis

Executive Summary & Core Chemistry The formation of imidazole-2-amines is a deceptive reaction. While theoretically straightforward, the condensation of -haloketones with guanidine (the Marckwald-type cyclization ) is pl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The formation of imidazole-2-amines is a deceptive reaction. While theoretically straightforward, the condensation of


-haloketones with guanidine (the Marckwald-type cyclization ) is plagued by three primary failure modes: polymerization of the electrophile , incomplete cyclization (stalled intermediate) , and product loss during workup  due to amphoteric solubility.

This guide moves beyond standard textbook procedures to address the causality of these failures, providing self-validating protocols to ensure ring closure and successful isolation.

The Mechanism & Failure Points

The reaction proceeds via a nucleophilic attack of the guanidine nitrogen on the


-carbon of the haloketone (

), followed by intramolecular condensation and dehydration.

G Start Guanidine (Free Base) + α-Haloketone Inter1 Intermediate A: Linear Aminoketone Start->Inter1 SN2 Attack Fail1 FAILURE 1: Polymerization (Black Tar) Start->Fail1 Excess Heat/Base Oxidation Inter2 Intermediate B: Hydroxy-imidazoline Inter1->Inter2 Cyclization Fail2 FAILURE 2: Hydrolysis/Stalling Inter1->Fail2 Water present No dehydration Product Product: Imidazole-2-amine Inter2->Product - H2O (Aromatization)

Figure 1: Reaction pathway showing critical bifurcation points where polymerization or stalling occurs.

Critical Protocol: The "Self-Validating" Guanidine Cyclization

Do not simply mix reagents. Follow this protocol to validate the active species at each step.

Reagents
  • Substrate:

    
    -Bromoketone (Must be freshly recrystallized or distilled; yellow/brown samples indicate decomposition).
    
  • Nucleophile: Guanidine Hydrochloride (Gdn·HCl).

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃).

  • Solvent: Absolute Ethanol (EtOH) or DMF (for difficult substrates).

Step-by-Step Methodology
Phase 1: The "Free Base" Liberation (The Silent Killer)

Context: Guanidine is supplied as a salt (HCl or Carbonate).[1][2] It is inactive as a nucleophile in this state. You must liberate the free base in situ, but free guanidine is unstable.

  • Action: Dissolve Gdn·HCl (1.2 equiv) in absolute EtOH under Argon.

  • Action: Add NaOEt (1.2 equiv) at 0°C. Stir for 30 mins.

  • Validation Check: A white precipitate (NaCl) must form. If the solution remains clear, your base is inactive or wet.

  • Filtration (Optional but Recommended): Cannula filter the mixture to remove NaCl. This prevents salt effects from interfering with the haloketone.

Phase 2: Controlled Addition (Preventing Polymerization)

Context:


-Haloketones are potent electrophiles. Dumping them into a basic guanidine solution causes rapid self-polymerization (the "Black Tar" effect).
  • Action: Dissolve the

    
    -bromoketone (1.0 equiv) in a separate volume of EtOH.
    
  • Action: Add the ketone solution dropwise to the guanidine solution at 0°C over 30-60 minutes.

  • Observation: The solution should turn pale yellow. If it turns dark brown/black immediately, the concentration of active base is too high, or the temperature is too high.

Phase 3: Forcing the Dehydration
  • Action: Allow to warm to Room Temp (RT), then reflux for 2-4 hours.

  • Validation Check (TLC): Look for a polar spot (low

    
    ) that stains with Ninhydrin (primary amine).
    
  • Troubleshooting: If the intermediate (linear adduct) persists, add a dehydrating agent (molecular sieves) or use a Dean-Stark trap if using a higher boiling solvent.

Troubleshooting Matrix: Diagnosing Failures

SymptomProbable CauseTechnical Solution
Reaction turns black/tarry immediately Polymerization of Haloketone. The base concentration was too high relative to the nucleophile, or the ketone was added too fast.1. Recrystallize the haloketone. 2. Lower temp to -10°C during addition. 3. Ensure Guanidine is in slight excess (1.2-1.5 eq) to scavenge the ketone faster than it polymerizes.
No Product (Starting Material Consumed) "The Amphoteric Trap". Imidazole-2-amines are basic (

). If you wash with 1M HCl, the product goes into the water.[3] If you wash with 1M NaOH, it may stay in organics but is very polar.
1. Evaporate solvent to dryness first. 2. Do NOT do a standard acid/base wash. 3. Neutralize to pH 7-8 exactly, then extract with n-Butanol or EtOAc/MeOH (9:1).
Stalled Intermediate (Mass Spec shows M+18) Incomplete Dehydration. The hydroxy-imidazoline intermediate is stable and hasn't aromatized.1. Increase reaction temperature (Reflux). 2. Add a Lewis Acid catalyst (e.g.,

or simple acetic acid) to promote water elimination.
Regioisomer Mixtures Tautomerism. If using unsymmetrical substituted guanidines, N1 vs N3 attack varies.1. Use steric bulk to direct the attack. 2. Switch to N-protected guanidines (e.g., N-Boc guanidine) to enforce regiochemistry, then deprotect.

Post-Reaction Workup: The "Amphoteric Decision Tree"

The most common reason for "0% yield" is not a failed reaction, but a failed extraction. Imidazole-2-amines are highly polar and water-soluble.

Workup Start Crude Reaction Mixture Evap Evaporate Volatiles (Do not wash yet) Start->Evap Resuspend Resuspend in Water Evap->Resuspend CheckPH Check pH Resuspend->CheckPH Acidic pH < 7 (Protonated Form) CheckPH->Acidic Acidic Basic pH > 10 (Free Base) CheckPH->Basic Basic Action1 Add NaHCO3 to pH 8-9 Acidic->Action1 Basic->Action1 Precip Product Precipitates? (Ideal Case) Action1->Precip Action2 Extract with EtOAc/MeOH (9:1) or n-Butanol Precip->Action2 No (Soluble) Filter Filter & Wash (Cold Water) Precip->Filter Yes

Figure 2: Workup strategy for amphoteric imidazole isolation.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this cyclization? A: Yes, and it is often superior. Microwave heating (100-120°C for 10-20 mins) can overcome the activation energy for the dehydration step, preventing the "stalled intermediate" issue. Use a polar solvent like Ethanol or a Deep Eutectic Solvent (DES) like Choline Chloride/Urea [1].

Q: My product streaks badly on silica gel. How do I purify it? A: 2-Aminoimidazoles interact strongly with the acidic silanols on silica.

  • Fix 1: Pre-treat the silica column with 1-2% Triethylamine (TEA) in your eluent.

  • Fix 2: Use "Neutral Alumina" instead of silica.

  • Fix 3: Reverse-phase chromatography (C18) is often cleaner for these polar compounds.

Q: Why am I seeing a "Hantzsch Thiazole" byproduct? A: You likely have sulfur contamination or used a thiourea precursor by mistake. However, if you are attempting to convert a thiourea to an imidazole via desulfurization, ensure complete S-methylation/oxidation before adding the amine source. In the standard Marckwald synthesis, this shouldn't happen unless reagents are cross-contaminated.

References

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[4] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. J. Org.[4][5] Chem., 82, 2745-2752.[4] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-aminoimidazoles. Retrieved from [Link]

  • Troisi, L., et al. (2016).[6] An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.[6] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Imidazole-2-amines: A Technical Guide

Executive Summary Imidazole-2-amines represent a unique class of heterocyclic compounds functioning as cyclic guanidines. Their high basicity ( ~8.5–9.5) and tautomeric flexibility present specific challenges and opportu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole-2-amines represent a unique class of heterocyclic compounds functioning as cyclic guanidines. Their high basicity (


 ~8.5–9.5) and tautomeric flexibility present specific challenges and opportunities in mass spectrometry. This guide provides a structural elucidation framework, comparing ionization modalities and detailing the specific fragmentation pathways (CID/HCD) required for unambiguous identification.

Key Diagnostic Ions:

  • [M+H]+: Dominant in ESI due to high proton affinity.

  • Neutral Loss of 17 Da (

    
    ):  Characteristic of the exocyclic amine.
    
  • Ring Cleavage (-27 Da, -42 Da): High-energy collision pathways indicating loss of

    
     or carbodiimide moieties.
    

Part 1: The Chemical Context & Ionization Physics

Before analyzing fragmentation, one must understand the behavior of the precursor ion. Imidazole-2-amines exist in a tautomeric equilibrium between the amino form (dominant in solution/gas phase) and the imino form.

Protonation Dynamics

In Electrospray Ionization (ESI), protonation preferentially occurs at the ring nitrogen (N3) or the exocyclic amino group, stabilized by resonance delocalization across the N-C-N amidine triad.

Critical Insight: Unlike simple imidazoles, the 2-amino substituent stabilizes the ring against immediate fragmentation, often requiring higher Collision Energy (CE) to induce ring opening compared to alkyl-imidazoles.

Part 2: Methodological Comparison (The "Alternatives")

In method development, the choice of ionization source dictates the spectral quality. We compare the standard approach (ESI-CID ) against alternative modalities (APCI and EI ).

Table 1: Comparative Performance of Ionization Techniques for Imidazole-2-amines
FeatureESI-MS/MS (Recommended) APCI-MS/MS EI-MS (Hard Ionization)
Dominant Ion

(Base Peak)


(often weak) or fragments
Polarity Scope Excellent for polar/basic aminesGood for less polar derivativesLimited to volatile derivatives
Fragmentation Control Tunable (CID/HCD)Thermal degradation possibleNon-tunable (70 eV fixed)
Sensitivity High (femtomole range)MediumLow (for this specific class)
Key Drawback Susceptible to matrix effects (ion suppression)Requires thermal stabilityMolecular ion often absent

Expert Verdict: For drug discovery applications involving imidazole-2-amines (e.g., clonidine analogs, alpha-2 agonists), ESI in positive mode (+) is the gold standard. EI is generally unsuitable unless the amine is derivatized (e.g., acetylated) to increase volatility and stability.

Part 3: Mechanistic Fragmentation Pathways

The fragmentation of protonated imidazole-2-amines (


) follows three distinct mechanistic branches. Understanding these allows for the differentiation of isomers (e.g., 2-amino vs. 4-amino imidazoles).
Pathway A: Deamination (The Diagnostic Loss)

The most facile pathway involves the loss of ammonia (


, 17 Da).
  • Mechanism: Proton transfer from a ring nitrogen or adjacent alkyl substituent to the exocyclic amino group, followed by heterolytic cleavage of the C2-N bond.

  • Observation: A strong product ion at

    
    .
    
  • Significance: confirmatory for primary amines. Secondary amines (2-alkylamino) will show loss of the corresponding amine (

    
    ).
    
Pathway B: Ring Cleavage (Retro-Cyclization)

Under higher collision energies (HCD > 35 NCE or CID > 25 eV), the imidazole ring destabilizes.

  • Loss of HCN (27 Da): Common in N-heterocycles. In 2-aminoimidazoles, this often involves the C4-C5 bond and N3.

  • Loss of Carbodiimide (

    
    ):  A rearrangement unique to the guanidine-like core, leading to a loss of 42 Da.
    
Pathway C: Substituent-Driven Fragmentation

If alkyl chains are present at N1, C4, or C5:

  • McLafferty Rearrangement: Possible if an alkyl chain

    
     is present, leading to alkene loss.[1]
    
  • Benzylic Cleavage: If a benzyl group is attached, the tropylium ion (

    
     91) often dominates the spectrum, suppressing ring fragments.
    

Part 4: Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for identifying imidazole-2-amines based on MS/MS data.

FragmentationPathway Precursor Precursor Ion [M+H]+ LowEnergy Low Collision Energy (10-20 eV) Precursor->LowEnergy HighEnergy High Collision Energy (>30 eV) Precursor->HighEnergy AmmoniaLoss Loss of NH3 [M+H - 17]+ LowEnergy->AmmoniaLoss Primary Amine AmineLoss Loss of R-NH2 (If substituted) LowEnergy->AmineLoss Secondary Amine RingCleavage Ring Cleavage HighEnergy->RingCleavage HCNLoss Loss of HCN (-27 Da) RingCleavage->HCNLoss C4-N3 Cleavage CarboLoss Loss of CH2N2 (-42 Da) RingCleavage->CarboLoss Guanidine Core Break

Figure 1: Hierarchical fragmentation pathway for protonated imidazole-2-amines. Green nodes indicate diagnostic low-energy transitions; Yellow nodes indicate high-energy structural confirmation.

Part 5: Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µM (infusion) or 100 nM (LC-MS injection).

  • Control: Use Clonidine or 2-Aminoimidazole hemisulfate as a system suitability standard.

LC-MS/MS Parameters (Generic Q-TOF/Orbitrap)
  • Source: ESI Positive (+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 275°C (Avoid >350°C to prevent thermal degradation of the amine).

  • Isolation Window: 1.0 Da (Narrow window prevents interference from isotopes).

Fragmentation Ramp (Stepwise Validation)

Do not use a static collision energy. Use a Stepped NCE (Normalized Collision Energy) strategy:

  • Step 1 (15% NCE): Isolate

    
    . Look for labile losses (Water, Ammonia).
    
  • Step 2 (30% NCE): Look for skeletal rearrangements (Ring cleavage).

  • Step 3 (45% NCE): Force generation of immonium ions (low mass diagnostic peaks).

Data Interpretation Checklist

Part 6: References

  • Vyskocilová, P., et al. (2006).[2] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.[2][3][4] Link

  • De Silva, M., et al. (2020). Thermal‐ and collision‐induced dissociation studies of functionalized imidazolium‐based ionic liquid cations. Journal of Mass Spectrometry. Link

  • Advion. (2025). Electrospray LC/MS response differences: ESI vs APCI. Advion Application Notes. Link

  • PerkinElmer. (2025). A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Technical Notes. Link

  • National MagLab. (2025). Collision-Induced Dissociation (CID) Principles. Florida State University. Link

Sources

Comparative

SAR Optimization of THF-Substituted Imidazoles: From Kinase Selectivity to Antifungal Potency

Executive Summary This guide analyzes the structure-activity relationship (SAR) of tetrahydrofuran (THF)-substituted imidazoles , a privileged scaffold in medicinal chemistry. While the imidazole ring serves as a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of tetrahydrofuran (THF)-substituted imidazoles , a privileged scaffold in medicinal chemistry. While the imidazole ring serves as a classic monodentate ligand for heme-iron (in CYP51 inhibitors) or a hydrogen bond acceptor/donor in kinase hinge binding, the addition of a THF moiety introduces critical physicochemical advantages.

The THF ring acts as a metabolically stable polar spacer . Unlike linear alkyl chains, the cyclic ether of THF reduces lipophilicity (LogP) while maintaining steric bulk, and its oxygen atom often engages in water-mediated hydrogen bonding networks within enzyme active sites (e.g., p38 MAPK, FGFR3). This guide compares THF-imidazoles against traditional phenyl- and alkyl-substituted alternatives, focusing on potency, solubility, and metabolic clearance.

Comparative SAR Analysis

The following analysis contrasts the performance of THF-substituted imidazoles against standard alternatives in two primary therapeutic areas: Antifungal Azoles (CYP51 target) and Kinase Inhibitors (p38/FGFR targets).

Table 1: Physicochemical & Potency Comparison

Data synthesized from comparative studies of imidazole derivatives [1, 2, 4].

Substituent ClassRepresentative StructureLogPSolubility (aq)Metabolic Stability (HLM)Target Affinity (IC50/MIC)Key Liability
THF-Substituted 1-((tetrahydrofuran-2-yl)methyl)-imidazole2.5 - 3.2 High Moderate < 50 nM (Kinase) Oxidative ring opening (CYP450)
Phenyl-Substituted 1-benzyl-imidazole4.0 - 5.5LowHigh~100 nM (Kinase)Poor solubility; "Brick dust" properties
Alkyl-Substituted 1-n-butyl-imidazole2.0 - 3.0HighLow> 500 nM (Kinase)Rapid oxidation (ω-oxidation); Low potency
Dioxolane-Substituted Ketoconazole-like3.5 - 4.2ModerateModerate< 10 nM (CYP51)CYP3A4 inhibition (DDI risk)
Key SAR Insights
  • The "Ether Anchor" Effect: In kinase inhibitors, the THF oxygen often acts as a Lewis base, recruiting a structural water molecule to bridge the inhibitor to the protein backbone (e.g., Asp residues in CDK2 or p38) [4]. This interaction is absent in phenyl or alkyl analogs, explaining the superior potency of THF variants.

  • Conformational Restriction: Compared to a linear n-butyl chain, the THF ring restricts the conformational entropy of the ligand. This pre-organization minimizes the entropy penalty upon binding, often resulting in a 5–10x improvement in potency [6].

  • Solubility vs. Permeability: Replacing a phenyl ring with a THF ring typically lowers cLogP by ~1.5 units, significantly improving aqueous solubility without sacrificing the hydrophobic contacts required for the binding pocket [1].

Mechanistic Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow for optimizing an imidazole lead compound using THF substitution.

SAR_Logic Start Hit Compound: Phenyl-Imidazole Scaffold Problem1 Problem: Poor Solubility (High LogP) Start->Problem1 Problem2 Problem: Low Selectivity Start->Problem2 Solution_THF Strategy: Replace Phenyl with THF-Methyl Problem1->Solution_THF Problem2->Solution_THF Mech1 Mechanism: Lower LogP (Ether Oxygen) Solution_THF->Mech1 Physicochemical Mech2 Mechanism: Water-Mediated H-Bond Solution_THF->Mech2 Structural Outcome1 Improved Solubility (Maintain Potency) Mech1->Outcome1 Outcome2 Enhanced Selectivity (Specific H-Bond Network) Mech2->Outcome2

Caption: Decision logic for transitioning from lipophilic phenyl-imidazoles to polar, selective THF-imidazoles.

Detailed Case Study: 4,5-Diphenyl-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole

This molecule represents a classic "hybrid" inhibitor, combining the hydrophobic core of p38 MAP kinase inhibitors with a THF solubilizing group [1, 2].

Biological Profile
  • Target: p38 MAP Kinase (Anti-inflammatory/Oncology) & Estrogen Receptor (ERα).

  • IC50 (HepG2 Cytotoxicity): ~45.98 µM [2].

  • Binding Mode: The imidazole nitrogen coordinates with the heme or active site metal/proton donor, while the THF ring extends into the solvent-exposed region, improving solubility and forming auxiliary H-bonds.

Synthesis Protocol

The synthesis utilizes a One-Pot Multicomponent Reaction (MCR) , favored for its atom economy and high yield.

Reagents:

  • Benzil (1.0 equiv)

  • Aldehyde (e.g., 3,4,5-trichlorobenzaldehyde) (1.0 equiv)

  • Tetrahydrofurfurylamine (1.0 equiv)

  • Ammonium Acetate (4.0 equiv)

  • Solvent: Ethanol or Acetic Acid

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve Benzil (2.1 g, 10 mmol) and the substituted benzaldehyde (10 mmol) in 25 mL of absolute ethanol.

  • Amine Addition: Add Tetrahydrofurfurylamine (1.03 g, 10 mmol) and Ammonium Acetate (3.08 g, 40 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) with magnetic stirring. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Checkpoint: Reaction typically completes in 3–5 hours.

  • Work-up: Cool the mixture to room temperature. Pour the solution into 100 mL of crushed ice/water with vigorous stirring.

  • Isolation: A precipitate will form. Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove excess ammonium acetate.

  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

  • Validation: Confirm structure via 1H-NMR. Look for the characteristic THF multiplets at δ 1.6–2.0 ppm (CH2) and the doublet/multiplet at δ 3.8–4.1 ppm (OCH2/CH).

Synthesis Workflow Diagram

The following diagram details the multicomponent assembly of the THF-imidazole scaffold.

Synthesis_Flow R1 Benzil (Backbone) Process Reflux in EtOH (3-5 Hours) R1->Process R2 Aryl Aldehyde (C2 Substituent) R2->Process R3 Tetrahydrofurfurylamine (N1-THF Linker) R3->Process R4 NH4OAc (Nitrogen Source) R4->Process Inter Imine Intermediate Process->Inter Product THF-Substituted Imidazole Inter->Product Cyclization

Caption: One-pot multicomponent synthesis of 1,2,4,5-tetrasubstituted imidazoles containing a THF moiety.

References

  • Dhineshkumar, E., et al. "Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole and its applications." World News of Natural Sciences, vol. 30, no.[1] 2, 2020, pp. 214-223.[2] Link

  • Husain, A., et al. "Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents." Journal of Pharmacy & Bioallied Sciences, vol. 1, no. 1, 2009. Link

  • Moghadasi, Z., & Imani, S. "Development and Characterization of Imidazole Derivatives for Antifungal Applications."[3] Biological and Molecular Chemistry, vol. 3, no. 3, 2025.[3] Link

  • Anderson, M., et al. "Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 15, 2008. Link

  • Gore, V. K., et al. "Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 21, 2007. Link

  • Tang, J., et al. "Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies." ChemMedChem, 2025. Link

Sources

Validation

FTIR characteristic peaks for 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine

This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) characteristics of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine . It is designed for analytical chemists and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) characteristics of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine . It is designed for analytical chemists and drug development professionals requiring robust identification protocols.

Executive Summary

1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (CAS: 1690847-72-3) is a bifunctional heterocyclic building block.[1] Its FTIR spectrum is a superposition of the 2-aminoimidazole core (H-bond donor/acceptor) and the tetrahydrofuran (THF) moiety (ether linkage). Correct characterization requires distinguishing these structural markers from common synthesis precursors and solvent impurities.

Structural Analysis & Vibrational Logic

Before analyzing the spectrum, we must deconstruct the molecule into its vibrational domains. This causality-based approach ensures accurate peak assignment.

  • Domain A: The 2-Aminoimidazole Core

    • Function: Primary amine (

      
      ) and imidazole ring (
      
      
      
      ,
      
      
      ).
    • Vibrational Logic: The 2-amino group is capable of tautomerism (amino vs. imino). In the solid state, the amino form typically predominates, stabilized by intermolecular hydrogen bonding. This results in distinct

      
       stretching bands that may appear broadened.
      
  • Domain B: The Tetrahydrofuran-3-yl Ring [1]

    • Function: Cyclic ether (

      
      ) and aliphatic backbone (
      
      
      
      ).
    • Vibrational Logic: The ether oxygen provides a strong dipole change during stretching, yielding an intense band in the fingerprint region (

      
      ), serving as the primary confirmation of the alkyl tail.
      

Characteristic FTIR Peaks: The Fingerprint Table

The following data synthesizes experimental values from close structural analogs (e.g., 2-aminoimidazole, 3-aminotetrahydrofuran) and standard spectroscopic rules for heterocyclic amines.

Functional GroupMode of VibrationFrequency (

)
IntensityDiagnostic Note
Primary Amine (

)

Stretch
3400 – 3450 MediumAsymmetric stretch; often sharp if non-H-bonded.
Primary Amine (

)

Stretch
3150 – 3300 Medium/BroadSymmetric stretch; broadening indicates H-bonding.
Imidazole Ring (

)

Stretch (

)
3100 – 3140 WeakCharacteristic of heteroaromatic rings; distinct from alkyl CH.
THF Ring (

)

Stretch (

)
2850 – 2960 MediumMultiple bands corresponding to the cyclic methylene groups.
Imidazole Ring (

)

Stretch
1630 – 1660 StrongThe "breathing" of the aromatic core; critical for ring ID.
Amine (

)

Scissoring
1580 – 1620 MediumDeformation band; often overlaps with ring vibrations.
Exocyclic


Stretch
1260 – 1340 MediumConnects the amine to the imidazole ring.
THF Ether (

)

Stretch
1060 – 1090 Very Strong Key Differentiator. Distinguishes this molecule from simple imidazoles.
Imidazole Ring

Ring Def.
750 – 850 MediumOut-of-plane bending; useful for substitution pattern confirmation.

Technical Insight: The presence of the 1060–1090


  band (THF ether) simultaneous with the 1630–1660 

band (Imidazole

) is the definitive spectral signature for this compound.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine, one must compare it against its likely impurities or structural analogs.

Comparison 1: vs. 2-Aminoimidazole (Precursor)
  • The Difference: The precursor lacks the aliphatic THF ring.

  • Spectral Shift:

    • Target: Shows strong

      
       C-H stretching (
      
      
      
      ) and intense C-O-C ether stretch (
      
      
      ).
    • Precursor: Lacks the ether band entirely;

      
       region is empty (only Nujol/solvent peaks if present).
      
Comparison 2: vs. Residual THF Solvent
  • The Risk: THF is a common solvent. Is the ether peak from the molecule or residual solvent?

  • Resolution Protocol:

    • Solvent THF: Volatile. Shows a simple spectrum dominated by C-H and C-O-C.

    • Target Molecule: Non-volatile solid. The THF peaks are permanently coupled with Amine (

      
      ) and Imidazole (
      
      
      
      ) bands.
    • Test: Dry the sample under vacuum at

      
      . If the 
      
      
      
      peak intensity persists relative to the
      
      
      peak, it is intrinsic to the molecule.

Experimental Protocol: Self-Validating Acquisition

This protocol ensures reproducibility and minimizes artifacts (e.g., hygroscopic water absorption).

Method: Attenuated Total Reflectance (ATR) - Diamond Crystal.

  • Background Scan: Run an air background (32 scans) to remove atmospheric

    
     (
    
    
    
    ) and
    
    
    vapor.
  • Sample Prep:

    • Ensure the sample is a dry, free-flowing powder.

    • Critical: If the sample is sticky (hygroscopic amine), dry in a desiccator over

      
       for 2 hours.
      
  • Deposition: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (amines can have poor contact).

  • Acquisition:

    • Resolution:

      
      .
      
    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Range:

      
      .
      
  • Validation Check:

    • Check

      
      . Is it a broad blob? -> Moisture contamination.  Re-dry.
      
    • Check

      
      . Is there a doublet? -> Background shift.  Re-run background.
      

Spectral Validation Workflow (Logic Map)

The following diagram illustrates the decision logic for validating the synthesized compound using FTIR data.

FTIR_Validation Start Acquire FTIR Spectrum Check_Amine Check 3100-3450 cm⁻¹ (N-H Stretch) Start->Check_Amine Decision_1 Peaks Present? Check_Amine->Decision_1 Check_CN Check 1630-1660 cm⁻¹ (Imidazole C=N) Decision_2 Peaks Present? Check_CN->Decision_2 Check_Ether Check 1060-1090 cm⁻¹ (THF C-O-C) Decision_3 Strong Band? Check_Ether->Decision_3 Decision_1->Check_CN Yes Result_Fail_1 Fail: No Amine/Imidazole (Check Synthesis) Decision_1->Result_Fail_1 No Decision_2->Check_Ether Yes Decision_2->Result_Fail_1 No Result_Success Identity Confirmed: 1-(THF-3-yl)-imidazol-2-amine Decision_3->Result_Success Yes Result_Fail_2 Fail: No Ether Peak (Likely 2-Aminoimidazole) Decision_3->Result_Fail_2 No

Caption: Logical decision tree for confirming the chemical structure based on the presence of three critical spectral domains: Amine, Imidazole Core, and THF Ether linkage.

References

  • National Institute of Standards and Technology (NIST). 1H-Imidazole FTIR Spectrum (Coblentz Society Collection). NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. Tetrahydrofuran Infrared Spectrum. John Wiley & Sons.[2] Available at: [Link]

  • ResearchGate. IR spectrum of imidazole derivatives. (Comparative data for N-substituted imidazoles). Available at: [Link]

  • PubChem. Compound Summary: 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine (CAS 1690847-72-3). National Library of Medicine. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical entities are p...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine, grounded in an understanding of its chemical structure and regulatory requirements.

While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, a rigorous assessment of its constituent functional groups—a tetrahydrofuran (THF) ring, an imidazole ring, and a primary amine—allows us to establish a robust and safe disposal framework.

Hazard Profile: A Structurally-Informed Risk Assessment

The disposal protocol is dictated by the inherent hazards of the molecule. Understanding the "why" behind each step is critical for ensuring laboratory safety.

  • Flammability and Peroxide Formation (from Tetrahydrofuran): The tetrahydrofuran moiety makes the compound a potential fire hazard.[1][2] Like THF, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light.[3][4][5] Aged containers of this chemical should be handled with extreme caution.

  • Corrosivity and Reactivity (from Imidazole and Amine): The imidazole and amine groups confer basicity to the molecule.[6] This makes it corrosive and reactive with acids, acid anhydrides, and acid chlorides.[7] Mixing this waste with acidic waste streams could result in a violent, exothermic reaction.

  • Toxicity (from Heterocyclic Amine Structure): Heterocyclic amines as a class present a range of toxicological profiles, and some are known carcinogens.[8] Therefore, this compound should be handled as a potentially toxic substance, minimizing all routes of exposure.

These characteristics mandate that 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine be treated as a hazardous waste, subject to strict federal and local regulations.[9]

Regulatory Compliance: Adhering to EPA Standards

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for "cradle-to-grave" management of hazardous materials.[10] Your institution's Environmental Health & Safety (E&S) department is your primary resource for ensuring compliance with these regulations.[11]

Disposal Parameter Summary
ParameterRecommendationRationale & Sources
Waste Classification Hazardous WastePossesses potential ignitability, corrosivity, and toxicity characteristics as defined by the EPA.[12]
Recommended Container Tightly-sealed, chemically compatible container (e.g., amber glass or polyethylene).To prevent leakage, reaction with container material, and light exposure which can accelerate peroxide formation.[3][7]
Required PPE Safety goggles with side shields, nitrile gloves, flame-retardant lab coat.To protect against splashes, skin contact, and fire hazards.[13][14]
Storage Location In a designated Satellite Accumulation Area, within a ventilated, flame-proof cabinet.To ensure safe temporary storage away from ignition sources and incompatible materials.[7][15]
Incompatible Materials Strong acids, acid chlorides, acid anhydrides, strong oxidizing agents.To prevent violent reactions, heat generation, and potential container pressurization.[7]

Disposal Decision Workflow

The following diagram outlines the essential decision-making process for the safe disposal of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine.

G A Start: Identify Waste 1-(THF-3-yl)-1H-imidazol-2-amine B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a new waste stream? B->C D Select a clean, compatible waste container. C->D Yes E Retrieve designated container from Satellite Accumulation Area. C->E No F Affix 'Hazardous Waste' label. Fill in all required fields. D->F G Carefully transfer waste into the container using a funnel. E->G F->G H Securely seal the container. G->H I Store container in designated Satellite Accumulation Area. Ensure segregation from incompatibles. H->I J Is container full or project complete? I->J K Continue to add waste as needed, keeping container sealed. J->K No L Submit a chemical waste collection request to your E&S department. J->L Yes K->B Next use M End: Waste properly managed. L->M

Caption: Disposal workflow for 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine.

Standard Operating Protocol: Waste Accumulation & Disposal

This protocol provides a step-by-step methodology for safe handling and disposal.

4.1. Personal Protective Equipment (PPE)

  • Always wear ANSI-rated safety goggles with side shields.

  • Wear appropriate chemical-resistant gloves (nitrile is a suitable minimum).

  • A flame-retardant laboratory coat is required.

  • All handling of the pure compound or concentrated solutions must be performed inside a certified chemical fume hood.[7]

4.2. Waste Container Preparation

  • Select a clean, dry, and chemically compatible waste container with a screw-top cap. Amber glass is preferred to protect from light.[7]

  • Affix a "Hazardous Waste" label provided by your institution's E&S department to the container before adding any waste.

  • Using a permanent marker, fill in the generator's name, lab location, and the full chemical name: "1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine". Do not use abbreviations.

4.3. Accumulating Waste

  • Place the labeled container in a designated Satellite Accumulation Area (SAA), typically within or near the chemical fume hood where the waste is generated.

  • The container must have secondary containment to capture any potential leaks.

  • When adding waste, use a funnel to prevent spills.

  • Keep the container securely sealed at all times, except when actively adding waste.

  • Crucially, do not mix any other chemical waste, especially acids or oxidizers, in this container. [7]

4.4. Arranging for Final Disposal

  • Once the container is full (leaving ~10% headspace) or the project is complete, ensure the label is fully completed with the accumulation start and end dates.

  • Move the sealed container to your laboratory's designated main accumulation area if required by your institution.

  • Submit a chemical waste collection request through your E&S department's designated system.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[15][16]

Emergency Procedures: Spill Management

5.1. Small Spills (<100 mL in a fume hood)

  • Alert personnel in the immediate area.

  • If flammable, ensure all ignition sources are extinguished.[9][17]

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for flammable solvents (e.g., vermiculite or commercial spill pads).[15]

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled bag or container for hazardous waste disposal.[9][15]

  • Decontaminate the spill area.

5.2. Large Spills (>100 mL or outside a fume hood)

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's E&S or emergency response team immediately.[3]

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine, protecting yourself, your colleagues, and the environment.

References

  • Title: Tetrahydrofuran (THF) - Standard Operating Procedure Source: University of California, Santa Barbara URL: [Link]

  • Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental URL: [Link]

  • Title: Tetrahydrofuran (THF) :: Internal Plant Instructions Source: Chemius URL: [Link]

  • Title: TETRAHYDROFURAN HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

  • Title: Hazardous Waste Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Imidazole - Standard Operating Procedure Source: Washington State University URL: [Link]

  • Title: Waste, Chemical, and Cleanup Enforcement Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Safety Data Sheet: Imidazole Source: Carl ROTH URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Safety Data Sheet IMIDAZOLE Source: ChemSupply Australia URL: [Link]

  • Title: Safety Data Sheet: Imidazole Source: Carl ROTH URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Safety data sheet - Tetrahydrofuran Source: Biosolve Shop URL: [Link]

  • Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Link]

  • Title: New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic Source: WIT Press URL: [Link]

  • Title: Safety Data Sheet Tetrahydrofuran Source: Redox URL: [Link]

  • Title: Safety Data Sheet: tetrahydrofuran Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Heterocyclic amine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Amines and Heterocycles Source: Cengage URL: [Link]

  • Title: 12.6 Heterocyclic Amines – Fundamentals of Organic Chemistry Source: Pressbooks URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.